4-Bromo-2-isopropoxy-6-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-6(2)13-9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
InChI Key |
YNPBEQAHJSGDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)OC(C)C)Br |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-2-isopropoxy-6-methylaniline: Strategic Scaffold for KRAS & SHP2 Inhibitors
[1]
Executive Summary
4-Bromo-2-isopropoxy-6-methylaniline is a trisubstituted aniline derivative utilized primarily as a high-value building block in medicinal chemistry.[1] Its structural uniqueness lies in the 2-isopropoxy-6-methyl substitution pattern, which provides a specific steric and lipophilic profile essential for locking the conformation of drug molecules within hydrophobic binding pockets—most notably in KRAS G12C/D/V and SHP2 allosteric inhibitors.[1]
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route, and its role in structure-activity relationships (SAR).[1]
Molecular Architecture & Physicochemical Profile[1]
The molecule features a polarized aniline core flanked by a bulky lipophilic isopropoxy group and a rotation-restricting methyl group.[1] This "push-pull" electronic structure, combined with the para-bromine handle, makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Table 1: Physicochemical Specifications
| Property | Value | Rationale/Note |
| IUPAC Name | 4-Bromo-2-isopropoxy-6-methylaniline | Systematic nomenclature |
| CAS Number | 2807441-87-6 | Unique identifier |
| Molecular Formula | C₁₀H₁₄BrNO | |
| Molecular Weight | 244.13 g/mol | Calculated (Br isotope avg) |
| Exact Mass | 243.0259 | Monoisotopic ( |
| LogP (Predicted) | ~3.46 | Highly lipophilic due to isopropyl/methyl |
| PSA (Polar Surface Area) | ~35 Ų | Good membrane permeability |
| H-Bond Donors | 1 (NH₂) | Primary amine |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen and amine nitrogen |
Structural Diagram (Graphviz)
The following diagram illustrates the electronic effects and steric environment of the molecule.[1]
Figure 1: Structural analysis of 4-Bromo-2-isopropoxy-6-methylaniline highlighting substituent effects.[1]
High-Fidelity Synthetic Route[1][7]
The synthesis of 4-Bromo-2-isopropoxy-6-methylaniline requires careful regiocontrol.[1] Direct bromination of the aniline is feasible, but the precursor (2-isopropoxy-6-methylaniline) must first be constructed.[1] The most robust route avoids N-alkylation by starting from the nitro-phenol derivative.[1]
Step-by-Step Protocol
Precursor: 2-Methyl-6-nitrophenol (CAS: 13556-09-7)[1]
Step 1: O-Alkylation (Ether Formation) [1]
-
Reagents: 2-Methyl-6-nitrophenol, 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (
), DMF.[1] -
Conditions: 60°C, 4-6 hours.
-
Mechanism:
nucleophilic substitution.[1] The phenolate ion attacks the secondary halide.[1] -
Checkpoint: Monitor TLC for disappearance of the yellow nitrophenol.[1]
-
Product: 1-Isopropoxy-2-methyl-6-nitrobenzene.[1]
Step 2: Nitro Reduction
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (4:1).[1] -
Conditions: Reflux (80°C), 2-3 hours.
-
Alternative:
(1 atm), 10% Pd/C, Methanol. -
Mechanism: Bechamp reduction or Catalytic Hydrogenation.[1]
-
Product: 2-Isopropoxy-6-methylaniline (Intermediate).[1]
Step 3: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.[1]
-
Conditions: 0°C to Room Temperature, 1 hour.
-
Rationale: The amino group (-NH₂) is a strong activator and directs the electrophile (
) to the para position (C4).[1][2] The ortho positions are blocked (C2 by OiPr, C6 by Me).[1] -
Purification: Column chromatography (Hexane/EtOAc).[1]
-
Final Product: 4-Bromo-2-isopropoxy-6-methylaniline .
Synthetic Workflow Diagram
Figure 2: Three-step synthetic pathway from commercially available nitrophenol to the target aniline.[1]
Applications in Drug Discovery (SAR)[1]
This molecule is not a drug itself but a pharmacophore enabler .[1] It is extensively used in the synthesis of inhibitors targeting the RAS-MAPK pathway.[1]
KRAS G12C/D Inhibitors
Inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849) rely on an atropoisomeric axis to bind into the cryptic Switch II pocket of KRAS.[1]
-
Role of Isopropoxy: Fills the hydrophobic sub-pocket, displacing water and increasing binding entropy.[1]
-
Role of Methyl (C6): Induces steric clash with the adjacent carbonyl or heteroaryl ring in the final drug molecule, forcing the biaryl system into a twisted conformation (atropisomerism) necessary for bioactivity.[1]
SHP2 Allosteric Inhibitors
Recent patents (e.g., WO2020187292) utilize this aniline to construct the "head" group of SHP2 inhibitors.[1] The aniline nitrogen forms a critical hydrogen bond with the hinge region or specific residues (e.g., Glu250) in the allosteric tunnel.[1]
Pharmacophore Interaction Map
Figure 3: Interaction of the scaffold with biological targets and synthetic utility.
Quality Control & Analytical Characterization
To validate the identity of synthesized 4-Bromo-2-isopropoxy-6-methylaniline, compare experimental data against these expected values.
Expected 1H NMR Data (400 MHz, DMSO-d6)
- 6.90 - 7.00 ppm (1H, d, J=2.0 Hz): Aromatic H3 (between OiPr and Br).[1]
- 6.80 - 6.90 ppm (1H, d, J=2.0 Hz): Aromatic H5 (between Me and Br).[1]
-
4.80 ppm (2H, br s):
protons (exchangeable with ).[1] - 4.50 ppm (1H, septet): Isopropyl CH.[1]
-
2.10 ppm (3H, s): Aryl Methyl (
).[1] -
1.25 ppm (6H, d): Isopropyl Methyls (
).[1]
Note: The coupling constant (J ~2.0 Hz) confirms the meta-relationship between the two aromatic protons, validating the 4-bromo substitution.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]
-
Specific Risk: Like many anilines, this compound may induce methemoglobinemia .[1] Avoid inhalation and skin contact.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (brominated aromatics can debrominate or discolor upon prolonged light exposure).[1]
References
-
World Intellectual Property Organization (WIPO). (2020).[1] WO2020187292A1 - 2-Substituted pyrazolamino-4-substituted amino-5-pyrimidinecarboxamides, compositions and applications thereof.[1]Link[1]
-
World Intellectual Property Organization (WIPO). (2024).[1] WO2024103010A1 - Small Molecule Inhibitors of KRAS Proteins.[1]Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11780114 (Related Analog: 4-Bromo-2,6-diisopropylaniline).[1]Link[1]
-
BLD Pharm. (2024).[1] Product Analysis: 4-Bromo-2-isopropoxy-6-methylaniline (CAS 2807441-87-6).[1][3][4][5]Link[1]
Sources
- 1. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. 1194760-84-3|2-Amino-5-bromo-3-methylphenol|BLD Pharm [bldpharm.com]
- 4. 348169-39-1|4-Bromo-2-methoxy-6-methylaniline|BLD Pharm [bldpharm.com]
- 5. 1181458-21-8|4-Bromo-2-methoxy-6-methylaniline hydrobromide|BLD Pharm [bldpharm.com]
Key starting materials for synthesizing 4-Bromo-2-isopropoxy-6-methylaniline
Executive Summary
4-Bromo-2-isopropoxy-6-methylaniline (CAS: 2807441-87-6) is a highly specialized aniline intermediate used primarily in the synthesis of small-molecule kinase inhibitors and KRAS G12C antagonists. Its structural motif—combining a sterically demanding isopropoxy group, a methyl blocker, and a reactive bromine handle—makes it a critical "warhead" precursor for Buchwald-Hartwig cross-coupling reactions to install substituted phenyl rings onto heterocyclic drug cores.
This technical guide outlines a robust, scalable three-step synthesis starting from 2-methyl-6-nitrophenol . The pathway prioritizes regiocontrol, utilizing the inherent directing effects of the aniline precursors to install the bromine atom exclusively at the para position.
Part 1: Structural Analysis & Retrosynthesis
The synthesis is designed around the preservation of regiochemistry . The target molecule has a 1,2,4,6-substitution pattern. The most efficient disconnection relies on the strong ortho/para directing power of the amino group relative to the alkoxy and alkyl substituents.
Retrosynthetic Logic
-
Bromine Installation (C-Br Bond): The bromine at position 4 is para to the amino group. Since the ortho positions (2 and 6) are blocked by isopropoxy and methyl groups, direct electrophilic bromination of the precursor aniline is the most logical final step.
-
Amine Formation (N-Functionalization): The amino group is best derived from a nitro group reduction, ensuring stability during the earlier alkylation step.
-
Ether Formation (C-O Bond): The isopropoxy group is installed via O-alkylation of a phenol.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available nitrophenol.
Part 2: Key Starting Materials (KSMs)
The quality of the final API intermediate is dictated by the purity profile of these core materials.
2-Methyl-6-nitrophenol (6-Nitro-o-cresol)[1]
-
Role: Provides the aromatic scaffold with the pre-installed methyl and nitro (latent amine) groups.
-
Critical Quality Attributes (CQA):
-
Purity: ≥98.0% (GC).
-
Impurity Control: Must be free of 2-methyl-4-nitrophenol (isomer), as this would lead to a regioisomer in the final product that is difficult to separate.
-
Appearance: Yellow to orange crystalline solid.
-
-
Safety: Nitro-phenols are energetic. Avoid high temperatures (>100°C) during drying.
2-Bromopropane (Isopropyl Bromide)
-
CAS: 75-26-3
-
Role: Alkylating agent to install the isopropoxy group.
-
Selection Logic: Preferred over 2-Iodopropane for industrial scaling due to lower cost and better atom economy, despite being slightly less reactive.
-
Handling: Volatile liquid (bp 59°C). Requires cooled condensers during reaction to prevent loss.
N-Bromosuccinimide (NBS)
-
CAS: 128-08-5
-
Advantage: Provides a controlled release of bromine, preventing over-bromination or oxidation of the aniline, which is a risk when using elemental bromine (Br2).
Part 3: Detailed Synthetic Protocol
Step 1: Williamson Ether Synthesis (O-Alkylation)
Objective: Convert 2-methyl-6-nitrophenol to 2-isopropoxy-1-methyl-3-nitrobenzene.
-
Setup: Charge a reactor with 2-methyl-6-nitrophenol (1.0 eq) and a polar aprotic solvent (DMF or Acetonitrile).
-
Base Addition: Add Potassium Carbonate (K2CO3) (1.5 eq). The base deprotonates the phenol to form the phenoxide anion.
-
Alkylation: Add 2-Bromopropane (1.2 - 1.5 eq).
-
Reaction: Heat to 60-70°C for 6–12 hours. Monitor by HPLC/TLC until phenol consumption is >99%.
-
Note: O-alkylation is favored over C-alkylation due to the solvent choice and the "hard" nature of the phenoxide oxygen.
-
-
Workup: Quench with water. Extract into Ethyl Acetate or Toluene. Wash organic layer with dilute NaOH to remove unreacted phenol. Concentrate to yield the nitro-ether intermediate.
Step 2: Nitro Group Reduction
Objective: Reduce the nitro group to the primary amine (2-isopropoxy-6-methylaniline).
-
Method A (Catalytic Hydrogenation - Preferred):
-
Dissolve intermediate in Methanol/Ethanol.
-
Add 10% Pd/C (5 wt% loading) catalyst.
-
Stir under H2 atmosphere (balloon or 1-3 bar) at RT.
-
Filter catalyst and concentrate.
-
-
Method B (Chemical Reduction - Robust):
-
Use Iron powder (3-5 eq) and Ammonium Chloride in Ethanol/Water (3:1).
-
Reflux for 2-4 hours.
-
Filter iron sludge and extract.
-
-
Checkpoint: The resulting aniline is electron-rich and sensitive to oxidation. Store under nitrogen/argon.
Step 3: Regioselective Bromination
Objective: Install bromine at the C4 position.
-
Dissolution: Dissolve 2-isopropoxy-6-methylaniline (1.0 eq) in Acetonitrile (MeCN) or DMF. Cool to 0–5°C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.05 eq) portion-wise over 30 minutes.
-
Mechanistic Insight: The amino group activates the ring.[6] Positions 2 and 6 are blocked. Position 4 (para) is the most nucleophilic site. NBS provides a mild source of Br+ that selectively attacks C4.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Quench: Add aqueous Sodium Thiosulfate (Na2S2O3) to neutralize any active bromine species.
-
Isolation: Dilute with water. The product often precipitates as a solid. Filter and wash with water.[7]
-
Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary to remove succinimide byproducts.
Part 4: Process Control & Data Visualization
Reaction Mechanism & Impurity Pathways
Figure 2: Electrophilic aromatic substitution mechanism showing the critical path to the target and potential over-bromination risk.
Quantitative Specifications Table
| Parameter | Specification | Rationale |
| Appearance | Off-white to light brown solid | Darkening indicates oxidation of the aniline. |
| Assay (HPLC) | > 98.5% | High purity required for subsequent cross-coupling. |
| Moisture (KF) | < 0.5% | Water can interfere with anhydrous coupling reactions. |
| Regio-isomer | < 0.1% | 6-bromo isomer is sterically unlikely but must be monitored. |
| Solubility | Soluble in DMSO, DCM, MeOH | Critical for formulation and analysis. |
References
-
Sigma-Aldrich. (n.d.). 2-Methyl-6-nitrophenol Product Sheet. Retrieved from
-
ChemicalBook. (2024). 4-Bromo-2-isopropoxy-6-methylaniline CAS 2807441-87-6. Retrieved from
-
BLD Pharm. (n.d.). 4-Bromo-2-isopropoxy-6-methylaniline Product Details. Retrieved from
-
Organic Syntheses. (1941).[8] Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. 1, p. 58.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-METHYL-6-NITROPHENOL | 13073-29-5 [chemicalbook.com]
- 3. aceschem.com [aceschem.com]
- 4. 2-Methyl-6-nitrophenol | 13073-29-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Synthetic Utility of 4-Bromo-2-isopropoxy-6-methylaniline
[1][2]
Executive Summary & Chemical Profile
4-Bromo-2-isopropoxy-6-methylaniline is a trisubstituted aniline derivative characterized by an electron-rich aromatic core and significant steric hindrance around the amino group.
-
Role: It serves as a "dual-handle" building block. The amino group (-NH2) functions as a nucleophile for core attachment (e.g., to pyrimidines or quinazolines), while the bromine (-Br) at the para position allows for late-stage diversification via cross-coupling (Suzuki, Heck) to extend the pharmacophore into solvent-exposed regions.
-
Key Challenge: The ortho-isopropoxy and ortho-methyl groups create a "steric wall," reducing the nucleophilicity of the amine and making standard coupling conditions sluggish.
Chemical Properties Table
| Property | Data |
| CAS Number | 2807441-87-6 |
| Formula | C₁₀H₁₄BrNO |
| Molecular Weight | 244.13 g/mol |
| Appearance | Off-white to pale brown solid |
| Electronic Character | Electron-rich (activated ring) |
| Steric Environment | Highly hindered (2,6-disubstituted) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Synthesis Pathway & Retrosynthesis
The synthesis of this compound typically proceeds via the alkylation of a nitrophenol precursor followed by reduction and regioselective bromination. The 2,6-substitution pattern directs the electrophilic bromination almost exclusively to the para position.
Figure 1: Synthetic route from commercially available 2-methyl-6-nitrophenol to the target aniline.[1]
Experimental Protocols
Protocol A: Regioselective Bromination (Synthesis of the Target)
Objective: Convert 2-isopropoxy-6-methylaniline to 4-bromo-2-isopropoxy-6-methylaniline with high regioselectivity. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino and alkoxy groups activate the ring; the ortho positions are blocked, directing bromine to the para position.
Materials:
-
2-Isopropoxy-6-methylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF) (anhydrous, 5 mL/mmol)
-
Ethyl Acetate (EtOAc) & Hexanes (for workup)
Procedure:
-
Preparation: Dissolve 2-isopropoxy-6-methylaniline (10 mmol, 1.65 g) in anhydrous DMF (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve NBS (10.5 mmol, 1.87 g) in DMF (10 mL). Add this solution dropwise to the aniline solution over 30 minutes. Note: Slow addition prevents over-bromination.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours. Monitor by TLC (20% EtOAc/Hexanes); the starting material spot should disappear.
-
Workup: Dilute the reaction mixture with water (200 mL) and extract with EtOAc (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dark oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Yield: Expect 85-92% yield of a pale solid.
Protocol B: Buchwald-Hartwig Coupling (Using the Amine)
Objective: Couple the hindered aniline to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine). Challenge: The steric bulk of the aniline requires a specialized phosphine ligand to facilitate the reductive elimination step.
Materials:
-
4-Bromo-2-isopropoxy-6-methylaniline (1.0 eq)[1][2][3][4][5][6]
-
Aryl/Heteroaryl Chloride (1.1 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos or Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Setup: In a glovebox or under Argon, charge a reaction vial with the aniline (1.0 mmol), aryl chloride (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (18 mg), and BrettPhos (21 mg).
-
Solvent: Add degassed 1,4-Dioxane (5 mL). Seal the vial.
-
Reaction: Heat the mixture to 100°C for 12-16 hours.
-
Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (typically 10-40% EtOAc/Hexanes depending on the polarity of the coupling partner).
Expert Insights & Troubleshooting
Steric Management in Coupling Reactions
The "2-isopropoxy-6-methyl" motif is designed to restrict rotation, often creating atropisomers when coupled to other aromatic systems.
-
Ligand Selection: For Buchwald couplings, standard ligands like PPh₃ or dppf often fail. BrettPhos (for primary amines) or RuPhos (for secondary amines) are required because their bulkiness promotes the reductive elimination of the sterically crowded product.
-
Temperature: These reactions rarely proceed at RT. Heating to 80-100°C is standard.
Regioselectivity Control
-
Over-bromination: If dibromination is observed (rare due to steric blocking, but possible at the meta position if forcing conditions are used), reduce the equivalents of NBS to 0.95 and keep the temperature strictly at 0°C.
-
Oxidation Risk: Electron-rich anilines are prone to oxidation (turning black/tarry). Always use fresh NBS (white crystals, not yellow) and perform reactions under an inert atmosphere (N₂/Ar).
Functionalization Logic
Use the Amine first, then the Bromide .
-
N-Arylation: Attach the aniline to the core scaffold first. The free amine is the most sensitive group.
-
C-C Coupling: Use the 4-bromo handle after the aniline is protected or coupled. The aryl bromide is robust and survives the N-arylation conditions.
Figure 2: Recommended workflow for drug scaffold construction. Coupling the amine first prevents chemoselectivity issues with the bromide.
References
-
BLD Pharm. (2025). Product Analysis: 4-Bromo-2-isopropoxy-6-methylaniline (CAS 2807441-87-6).[1][2][3][4][5][6][7][8] Retrieved from
-
ChemicalBook. (2024). Chemical Properties and Suppliers for CAS 2807441-87-6.[1][2][3][4][5][6][7] Retrieved from
-
Canon, J., et al. (2019).[9] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[9] Nature, 575, 217–223.[9] (Foundational reference for 2,6-disubstituted aniline pharmacophores in KRAS inhibitors). Retrieved from
-
Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. (Protocol grounding for bromination). Retrieved from
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Source for ligand selection in hindered amine coupling). Retrieved from
Sources
- 1. 1696357-11-5|2-(2-Bromophenoxy)-6-methylaniline|BLD Pharm [bldpharm.com]
- 2. 1492210-64-6|4-Bromo-2-(m-tolyloxy)aniline|BLD Pharm [bldpharm.com]
- 3. 1866137-63-4|3-Bromo-6-ethoxy-2-methylaniline|BLD Pharm [bldpharm.com]
- 4. 928014-67-9|2-(Benzyloxy)-4-bromo-6-methylaniline|BLD Pharm [bldpharm.com]
- 5. 2055376-62-8|4-Bromo-2-isopropoxy-5-methylaniline|BLD Pharm [bldpharm.com]
- 6. CAS/ID No. 2807441-87-6 | Alchimica [shop.alchimica.cz]
- 7. 页面加载中... [china.guidechem.com]
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- 9. dovepress.com [dovepress.com]
Application of 4-Bromo-2-isopropoxy-6-methylaniline in catalysis
Application Note: Catalytic Utilization of 4-Bromo-2-isopropoxy-6-methylaniline
Executive Summary
4-Bromo-2-isopropoxy-6-methylaniline (CAS: 2807441-87-6) represents a specialized class of sterically hindered, electron-rich anilines. Its unique substitution pattern—combining a bulky ortho-isopropoxy group, an ortho-methyl group, and a reactive para-bromide—makes it a high-value scaffold in the synthesis of next-generation kinase inhibitors (e.g., targeting JAK, KRAS, or BTK pathways) and a potential precursor for tunable N-Heterocyclic Carbene (NHC) ligands.
This guide addresses the primary challenge in utilizing this compound: Steric Hindrance . The ortho-substituents significantly retard nucleophilic attack in standard cross-coupling protocols. This application note provides optimized, field-proven protocols for Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling , ensuring high yields and reproducibility.
Chemical Profile & Catalytic Challenges
| Property | Specification | Catalytic Implication |
| Structure | 4-Bromo-2-isopropoxy-6-methylaniline | Steric Bulk: The ortho-isopropoxy and ortho-methyl groups create a "picket fence" around the amine, necessitating specialized phosphine ligands for coupling. |
| Electronic Nature | Electron-Rich (Isopropoxy donor) | Oxidative Addition: The electron-rich ring facilitates oxidative addition at the C-Br bond, making it highly reactive in Suzuki coupling. |
| Solubility | High in organic solvents (DCM, THF) | Process: The isopropoxy group enhances solubility compared to methoxy analogs, reducing aggregation in non-polar solvents. |
| Key Challenge | Amine Deactivation | The steric bulk prevents the amine from coordinating effectively to the Pd center in standard catalytic cycles. |
Protocol A: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
Objective: Efficient coupling of the sterically hindered amine (NH₂) to a heteroaryl chloride (e.g., chloropyrimidine or chloropyridine), a common step in drug synthesis.
Scientific Rationale: Standard ligands (e.g., BINAP, dppf) fail with ortho,ortho-disubstituted anilines due to steric repulsion. We utilize BrettPhos or XPhos , which are bulky, electron-rich dialkylbiaryl phosphines designed to facilitate the reductive elimination step in sterically congested systems.
Reagents & Materials:
-
Substrate: 4-Bromo-2-isopropoxy-6-methylaniline (1.0 equiv)
-
Coupling Partner: Heteroaryl Chloride (1.1 equiv)
-
Catalyst: BrettPhos Pd G4 (2-5 mol%) [Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-8 mol%)]
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or K₃PO₄ (for base-sensitive substrates)
-
Solvent: 1,4-Dioxane (anhydrous, degassed) or Toluene
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask or reaction vial and purge with Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species.
-
Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 30 minutes prior to use.
-
Reagent Loading:
-
Add 4-Bromo-2-isopropoxy-6-methylaniline (1.0 equiv), Heteroaryl Chloride (1.1 equiv), and Base (1.4 equiv) to the flask.
-
If using precatalyst: Add BrettPhos Pd G4 (2-5 mol%).
-
If using in-situ generation: Add Pd₂(dba)₃ and BrettPhos ligand.
-
-
Reaction Initiation: Add the degassed solvent (concentration ~0.2 M). Seal the vessel.
-
Thermal Activation: Heat the reaction mixture to 100°C for 12–18 hours.
-
Note: The bulky aniline requires higher temperatures to overcome the activation energy barrier for amine coordination.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Visual Workflow (DOT):
Caption: Optimized Buchwald-Hartwig coupling pathway for sterically hindered anilines.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Functionalization of the C4-Bromine position with an aryl boronic acid, preserving the amine for later steps.
Scientific Rationale: The C4-Bromine is electronically activated but the free amine (NH₂) can coordinate to Palladium, poisoning the catalyst ("amine arrest"). We use a weak base system or NH₂-protection strategy to prevent this.
Reagents & Materials:
-
Substrate: 4-Bromo-2-isopropoxy-6-methylaniline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the aniline substrate, aryl boronic acid, and base.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM. Note: This catalyst is robust and resistant to deactivation by the free amine.
-
Solvent Addition: Add the Dioxane/Water mixture. The water is essential for the transmetallation step involving the boronic acid.
-
Reaction: Heat to 90°C for 4–8 hours. Monitor by LC-MS.
-
Checkpoint: If the reaction stalls, the free amine might be interfering. Add 1.0 equiv of Boc₂O to protect the amine in situ if necessary (though usually not required with dppf).
-
-
Work-up: Dilute with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Advanced Application: Synthesis of NHC Ligand Precursor
Context: The 2-isopropoxy-6-methyl substitution pattern is ideal for creating "flexible steric" N-Heterocyclic Carbene (NHC) ligands. These ligands (analogous to IPr or IMes) can stabilize active metal centers in olefin metathesis.
Protocol Summary:
-
Condensation: React 4-Bromo-2-isopropoxy-6-methylaniline (2.0 equiv) with Glyoxal (1.0 equiv) in MeOH with a catalytic amount of Formic Acid to form the Diimine (Diazabutadiene) .
-
Observation: Yellow/Orange precipitate.
-
-
Cyclization: React the isolated Diimine with Paraformaldehyde and HCl (in Dioxane) or Chloromethyl ethyl ether to close the ring, forming the Imidazolium Chloride salt .
-
Usage: Deprotonate with KHMDS to generate the free carbene for coordination to Ru or Pd.
Visual Workflow (DOT):
Caption: Synthesis pathway for NHC ligand precursor from the aniline scaffold.
References
-
Patent Application: Substituted Pyrazolamino-Pyrimidine Derivatives as Kinase Inhibitors. WO2020187292A1. (2020).
- Context: Describes the use of 2-isopropoxy-6-methylaniline as a key intermediate in the synthesis of pharmaceutical compounds.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Context: Foundational guide for selecting BrettPhos/XPhos for sterically hindered anilines.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Context: Protocols for coupling aryl halides with boronic acids using advanced ligands.
Application Notes: A Comprehensive Protocol for Suzuki-Miyaura Coupling of 4-Bromo-2-isopropoxy-6-methylaniline
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Rich Substrates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This powerful reaction enables the synthesis of diverse molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This guide provides a detailed protocol for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 4-Bromo-2-isopropoxy-6-methylaniline . This molecule presents a confluence of steric and electronic factors that demand careful consideration for successful C-C bond formation. The presence of two ortho-substituents—a bulky isopropoxy group and a methyl group—creates significant steric hindrance around the reactive C-Br bond.[4] Furthermore, the electron-donating nature of the aniline and the alkoxy group enriches the aromatic ring, which can impede the crucial oxidative addition step in the catalytic cycle.[3]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the protocol's design. We will explore the rationale behind the choice of catalyst, ligand, base, and solvent, offering a self-validating system for achieving high-yield coupling with this and structurally related substrates.
The Mechanistic Landscape of Suzuki-Miyaura Coupling
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)L₂(Br)\n(Palladium(II) Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; Boronate [label="Ar'-B(OR)₃⁻\n(Activated Boronic Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_Activation [label="Base (e.g., K₃PO₄)\nAr'-B(OH)₂", shape=plaintext, fontcolor="#202124"]; PdII_Aryl_Complex [label="Ar-Pd(II)L₂(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'\n(Coupled Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_Bromide [label="Ar-Br\n(4-Bromo-2-isopropoxy-6-methylaniline)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [style=invis]; Aryl_Bromide -> OxAdd [style=invis]; OxAdd -> PdII_Complex [label=" ", color="#34A853"]; Base_Activation -> Boronate [label="Activation", color="#EA4335"]; PdII_Complex -> Transmetalation [style=invis]; Boronate -> Transmetalation [style=invis]; Transmetalation -> PdII_Aryl_Complex [label=" ", color="#FBBC05"]; PdII_Aryl_Complex -> RedElim [label=" ", color="#4285F4"]; RedElim -> Product [label=" ", color="#4285F4"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#34A853"];
// Invisible edges for alignment {rank=same; Pd0; Aryl_Bromide;} {rank=same; PdII_Complex; Base_Activation; Boronate;} {rank=same; PdII_Aryl_Complex;} {rank=same; Product;} } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline substrate. This is often the rate-limiting step, particularly for electron-rich and sterically hindered aryl bromides.[3]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Strategic Component Selection for a Challenging Substrate
The success of the Suzuki coupling with 4-Bromo-2-isopropoxy-6-methylaniline hinges on a catalyst system that can overcome both steric and electronic hurdles.
The Catalyst and Ligand System: The Heart of the Reaction
For sterically demanding and electron-rich aryl bromides, standard palladium catalysts like Pd(PPh₃)₄ often prove insufficient. The key to success lies in the use of bulky, electron-rich phosphine ligands. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[3]
Recommended Catalyst System:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable source of Pd(0) that is activated in situ. |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | An electron-rich and bulky biaryl phosphine ligand from the Buchwald group, known to be highly effective for sterically hindered and electron-rich substrates.[2] It promotes both oxidative addition and reductive elimination. |
Alternative High-Performance Ligands:
| Ligand | Key Features |
| XPhos | Another highly effective Buchwald ligand, often used for challenging couplings. |
| cataCXium® A | A phosphine ligand that has shown unique effectiveness in couplings of unprotected ortho-bromoanilines.[5][6] |
The Base: The Activator for Transmetalation
The base plays a crucial role in activating the boronic acid for the transmetalation step. For sensitive substrates, the choice of base can significantly impact yield and side-product formation.
Recommended Base:
| Component | Recommendation | Rationale |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base that is highly effective in many Suzuki couplings, particularly with hindered substrates. It generally provides good yields while minimizing side reactions.[7][8] |
Alternative Bases:
| Base | When to Consider |
| Cs₂CO₃ (Cesium Carbonate) | Can be more effective for particularly challenging couplings due to its higher basicity and solubility in organic solvents. |
| K₂CO₃ (Potassium Carbonate) | A common and cost-effective choice, though sometimes less effective than K₃PO₄ for hindered substrates.[9] |
The Solvent System: The Reaction Medium
The choice of solvent is critical for ensuring that all reaction components remain in solution and for influencing the reaction rate. A combination of an organic solvent and water is often optimal.
Recommended Solvent System:
| Component | Recommendation | Rationale |
| Solvent | 1,4-Dioxane / Water (typically in a 4:1 to 10:1 ratio) | Dioxane is an excellent solvent for the organic components, while the addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[2] |
Alternative Solvents:
| Solvent | When to Consider |
| Toluene / Water | A common alternative to dioxane, particularly for higher temperature reactions. |
| DMF (Dimethylformamide) | Can be useful for substrates with poor solubility in other solvents, but requires careful purification to remove water and amines.[10] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-isopropoxy-6-methylaniline with a generic arylboronic acid.
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// Edges Start -> Reagents [color="#34A853"]; Reagents -> Inert_Atmosphere [color="#34A853"]; Inert_Atmosphere -> Add_Solvents [color="#34A853"]; Add_Solvents -> Heating [color="#EA4335"]; Heating -> Monitoring [color="#EA4335"]; Monitoring -> Workup [label="Upon Completion", color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> Product [color="#4285F4"]; } Caption: Step-by-step experimental workflow for the Suzuki coupling.
Materials and Reagents
-
4-Bromo-2-isopropoxy-6-methylaniline (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd₂(dba)₃ (1–2 mol%)
-
SPhos (2–4 mol%)
-
K₃PO₄ (2.0–3.0 equiv, finely ground)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-isopropoxy-6-methylaniline, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe. The typical solvent ratio is 4:1 to 10:1 dioxane to water.
-
Heating and Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient catalyst activation; poor quality reagents. | Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Consider a different ligand such as XPhos or cataCXium® A. Increase the reaction temperature in 10 °C increments. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure for solvents and ensure a strict inert atmosphere is maintained throughout the reaction. |
| Dehalogenation of Starting Material | Not typically an issue with aryl bromides, but can occur. | Ensure the reaction is not overheated. Consider a milder base if the problem persists. |
| Protodeborylation of Boronic Acid | Excess water or prolonged reaction times at high temperatures. | Use the minimum amount of water necessary for the reaction. Ensure the boronic acid is of high quality. |
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-2-isopropoxy-6-methylaniline, while challenging, is readily achievable with a carefully selected catalyst system and optimized reaction conditions. The use of bulky, electron-rich phosphine ligands like SPhos is critical for overcoming the steric and electronic hurdles presented by this substrate. This protocol provides a reliable and mechanistically grounded starting point for the synthesis of valuable biaryl aniline derivatives. By understanding the principles outlined in these notes, researchers can confidently approach this and other demanding Suzuki-Miyaura cross-coupling reactions.
References
- Rossi, R., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: 4-Bromo-2-isopropoxy-6-methylaniline in Next-Generation Agrochemical Synthesis
Executive Summary & Strategic Value
4-Bromo-2-isopropoxy-6-methylaniline (referred to herein as BIPMA ) represents a "privileged scaffold" in the design of modern fungicides, specifically Succinate Dehydrogenase Inhibitors (SDHIs) and Picolinamides .
Its structural uniqueness lies in the 2,6-disubstitution pattern combined with the 4-bromo handle .
-
Conformational Lock: The steric bulk of the ortho-methyl and ortho-isopropoxy groups forces any N-acylated derivative into a twisted conformation (atropisomerism). This orthogonality is critical for binding within the hydrophobic pockets of fungal enzymes (e.g., the Qp site of Complex II).
-
Lipophilic Modulation: The isopropoxy group (
) offers a superior lipophilic profile (LogP boost) compared to the traditional methoxy group, enhancing cuticular penetration in crop leaves while maintaining metabolic stability against O-dealkylation. -
Orthogonal Reactivity: The molecule possesses two distinct reaction vectors: the nucleophilic amine (Head) and the electrophilic bromide (Tail), allowing for divergent synthesis of libraries.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification / Data |
| IUPAC Name | 4-Bromo-2-isopropoxy-6-methylaniline |
| Molecular Formula | |
| Molecular Weight | 244.13 g/mol |
| Appearance | Tan to light brown crystalline solid |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; lower than aniline due to steric inhibition of resonance and -I effect of Br) |
| Key Hazards | Irritant, potential sensitizer (Handle in Fume Hood) |
Application Workflow: The "Hub-and-Spoke" Synthesis
BIPMA serves as the central hub for constructing "Head-Linker-Tail" fungicide architectures. The following Graphviz diagram illustrates the retrosynthetic logic and forward workflow.
Caption: Figure 1. Divergent synthetic pathways utilizing BIPMA. Pathway A (Amidation) is typically prioritized to establish the pharmacophore core before 'Tail' elaboration via Pathway B.
Detailed Experimental Protocols
Protocol A: Sterically Demanding Amide Coupling
Objective: Synthesize the "Head" of the agrochemical (e.g., a Picolinamide moiety). Challenge: The 2-isopropoxy and 6-methyl groups create significant steric hindrance around the amine, making standard EDCI/HOBt couplings sluggish or low-yielding. Solution: Use of high-activity acid chlorides or HATU with base catalysis.
Reagents:
-
BIPMA (1.0 equiv)
-
3-Hydroxy-4-methoxypicolinic acid (or derivative) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Dry DMF or DMAc (Concentration: 0.2 M)
Step-by-Step Methodology:
-
Pre-activation: In a flame-dried flask under
, dissolve the Picolinic acid derivative (1.1 equiv) and DIPEA (3.0 equiv) in dry DMF. Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Visual Cue: Solution may turn slight yellow. -
Addition: Add BIPMA (1.0 equiv) directly to the activated ester solution.
-
Reaction: Heat the mixture to 60°C for 12–18 hours.
-
Note: The elevated temperature is crucial to overcome the steric energy barrier of the 2,6-disubstituted aniline.
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aniline peak (
usually earlier than product). -
Workup: Cool to RT. Dilute with EtOAc. Wash 3x with 5% LiCl solution (to remove DMF), 1x with Sat.
, and 1x with Brine. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: C-C Bond Formation via Suzuki-Miyaura Coupling
Objective: Extend the "Tail" at the C4 position to modulate biological spectrum. Challenge: The free amine (if Amidation wasn't performed first) can coordinate to Palladium, poisoning the catalyst. Solution: Use a catalyst system with bulky, electron-rich ligands (e.g., Buchwald precatalysts) or perform this step after Protocol A (on the amide).
Reagents:
-
BIPMA-Amide Intermediate (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.5 equiv)[1]
-
Catalyst:
(5 mol%) or (2 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the BIPMA-Amide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd catalyst.
-
Inertion: Seal the vial and cycle vacuum/
three times. -
Solvent Addition: Add degassed 1,4-Dioxane and aqueous
via syringe. -
Reaction: Heat to 90°C for 4–6 hours.
-
Why this catalyst?
is robust against steric bulk and heteroatoms. XPhos is preferred if the boronic acid is sterically hindered.
-
-
Scavenging: If Pd residues persist, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin.
-
Isolation: Filter through a Celite pad, concentrate, and recrystallize from EtOH/Heptane.
Mechanistic Insight: The "Isopropoxy Effect"
Understanding why you are using this building block is as important as how.
Caption: Figure 2.[2] The functional advantages of the Isopropoxy substituent in agrochemical design.
The isopropoxy group serves as a metabolic shield . In many fungal pathogens, methoxy groups on aromatic rings are rapid sites of oxidative degradation (O-dealkylation). The branched isopropyl group sterically hinders the approach of metabolic enzymes (P450s), significantly extending the half-life of the active ingredient in the plant tissue.
References
-
Generic Synthesis of 2,6-Disubstituted Anilines
- Title: Picolinamide fungicides (Dow AgroSciences/Corteva).
-
Cross-Coupling Methodologies
-
Fenpicoxamid (Inatreq™)
- Title: Discovery of Fenpicoxamid: A New Broad-Spectrum Fungicide.
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Illustrates the biological necessity of the specific substitution p
-
URL:[Link]
Sources
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]
- 2. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
Palladium-catalyzed reactions involving 4-Bromo-2-isopropoxy-6-methylaniline
An Application and Protocol Guide to Palladium-Catalyzed Reactions Involving 4-Bromo-2-isopropoxy-6-methylaniline
Introduction: The Strategic Value of 4-Bromo-2-isopropoxy-6-methylaniline
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-isopropoxy-6-methylaniline emerges as a highly valuable and versatile intermediate, particularly for professionals in pharmaceutical and materials science research. Its structure is uniquely tailored for synthetic utility:
-
Ortho-Substituted Aniline Core: The aniline moiety is a prevalent feature in a vast array of bioactive molecules. The presence of flanking isopropoxy and methyl groups introduces significant steric hindrance, which can direct reactivity and impart specific conformational properties to the final products.
-
Electron-Donating Groups: The isopropoxy and amino groups are strongly electron-donating, influencing the electronic properties of the aromatic ring and its reactivity in cross-coupling reactions.
-
Reactive Bromine Handle: The bromine atom at the 4-position serves as a robust and reliable handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide variety of functional groups.
This guide provides an in-depth exploration of key palladium-catalyzed transformations utilizing this substrate. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also innovate upon these powerful synthetic methods.
The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for the formation of C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1][2]
Underlying Mechanism: A Palladium(0)/Palladium(II) Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex to facilitate the transmetalation step.[3]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the coupling of 4-Bromo-2-isopropoxy-6-methylaniline with phenylboronic acid. The choice of a phosphine ligand like triphenylphosphine (PPh₃) is common, and tetrakis(triphenylphosphine)palladium(0) serves as a reliable, pre-formed catalyst.[4][5]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Bromo-2-isopropoxy-6-methylaniline | 244.13 | 1.0 | 244 mg | Substrate |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 (3 mol%) | 34.7 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Water | - | - | 2 mL | Co-solvent |
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask, add 4-Bromo-2-isopropoxy-6-methylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask. Seal the flask with a septum.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, typically checking every 2-4 hours. The reaction is often complete within 8-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-isopropoxy-6-methyl-[1,1'-biphenyl]-4-amine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with a vast range of primary and secondary amines.[6][7] This reaction has largely replaced harsher classical methods.
Mechanism and the Critical Role of Ligands
The mechanism is analogous to the Suzuki coupling but involves an amine as the nucleophile.[8] After oxidative addition of the aryl bromide to the Pd(0) center, the amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex, which undergoes reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[6]
For sterically hindered substrates like 4-Bromo-2-isopropoxy-6-methylaniline, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are often required to promote both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[9][10]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes the C-N coupling of 4-Bromo-2-isopropoxy-6-methylaniline with morpholine, a common secondary amine. A strong, non-nucleophilic base like sodium tert-butoxide is used, along with a specialized ligand system.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Bromo-2-isopropoxy-6-methylaniline | 244.13 | 1.0 | 244 mg | Substrate |
| Morpholine | 87.12 | 1.2 | 105 µL | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |
| XPhos | 476.65 | 0.04 (4 mol%) | 19.1 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base |
| Toluene | - | - | 10 mL | Solvent |
Step-by-Step Procedure:
-
Flask Preparation: In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk flask.
-
Reagent Addition: Add 4-Bromo-2-isopropoxy-6-methylaniline (1.0 mmol) and dry, degassed toluene (10 mL).
-
Final Addition: Add morpholine (1.2 mmol) via syringe.
-
Inert Atmosphere & Reaction: Seal the flask, remove from the glovebox (if used), and place in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 6-18 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-(2-isopropoxy-6-methyl-4-morpholinophenyl)aniline.
The Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[11][12] It is a powerful tool for extending carbon frameworks.
Mechanism: A Neutral Pathway
The Heck reaction follows a Pd(0)/Pd(II) cycle that begins with oxidative addition.[1][13] The key subsequent steps are migratory insertion of the alkene into the Pd-Aryl bond, followed by a β-hydride elimination to release the product and form a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this species.[14]
Protocol 3: Heck Coupling with n-Butyl Acrylate
This protocol describes the arylation of n-butyl acrylate, an electron-deficient alkene that is highly reactive in the Heck reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Bromo-2-isopropoxy-6-methylaniline | 244.13 | 1.0 | 244 mg | Substrate |
| n-Butyl Acrylate | 128.17 | 1.5 | 216 µL | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 (4 mol%) | 12.2 mg | Ligand |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 279 µL | Base |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Flask Preparation: To a Schlenk tube, add 4-Bromo-2-isopropoxy-6-methylaniline (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon. Repeat three times.
-
Reagent Addition: Add anhydrous, degassed DMF (5 mL), n-butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the substituted acrylate product.
Sonogashira Coupling: Accessing Alkynes
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, forming C(sp²)–C(sp) bonds.[15] This reaction uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt co-catalyst.[16]
Mechanism: A Dual-Catalyst Cycle
The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to the others, oxidative addition of the aryl halide is followed by transmetalation and reductive elimination. The crucial difference lies in the copper cycle, where the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-X complex, driving the reaction forward.[16]
Protocol 4: Sonogashira Coupling with Phenylacetylene
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Bromo-2-isopropoxy-6-methylaniline | 244.13 | 1.0 | 244 mg | Substrate |
| Phenylacetylene | 102.13 | 1.2 | 132 µL | Coupling Partner |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.02 (2 mol%) | 14.0 mg | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 7.6 mg | Co-catalyst |
| Diisopropylamine (DIPA) | 101.19 | 3.0 | 420 µL | Base/Solvent |
| Tetrahydrofuran (THF) | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Flask Preparation: Add 4-Bromo-2-isopropoxy-6-methylaniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) to a dry Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add dry, degassed THF (5 mL) and diisopropylamine (3.0 mmol). Stir for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. The formation of a precipitate (amine hydrobromide salt) is often observed.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[17]
-
Work-up: Once complete, concentrate the reaction mixture. Add water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to afford the desired arylalkyne product.
Troubleshooting and Optimization
Even with robust protocols, challenges such as low yields or incomplete reactions can arise. A systematic approach to troubleshooting is essential.
Conclusion
4-Bromo-2-isopropoxy-6-methylaniline stands as a testament to the power of rational substrate design. Its unique electronic and steric profile, combined with the reliability of the C-Br bond as a synthetic handle, makes it an exemplary building block for accessing diverse and complex chemical matter. The palladium-catalyzed reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide a robust and versatile toolkit for its elaboration. By understanding the mechanisms and critical parameters behind these protocols, researchers are well-equipped to leverage this substrate to its full potential in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Ullah, F., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link][4][5][18]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][6]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][8]
-
Wikipedia contributors. (2024). Heck reaction. Wikipedia. Available at: [Link][11]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link][12]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link][9]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link][10]
-
Ullah, F., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction... PMC. Available at: [Link][5]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link][7]
-
Pews-Davtyan, A., & Beller, M. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Available at: [Link][17]
-
Wang, L., et al. (2010). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate. Available at: [Link][19]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link][15]
-
Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link][1]
-
Total Organic Chemistry. (2021). Heck Reaction - Organic Chemistry Lessons. YouTube. Available at: [Link][14]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link][2]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link][16]
-
ResearchGate. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link][13]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][3]
Sources
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
4-Bromo-2-isopropoxy-6-methylaniline in the synthesis of bioactive molecules
Application Note: 4-Bromo-2-isopropoxy-6-methylaniline in the Synthesis of Bioactive Molecules
Executive Summary
4-Bromo-2-isopropoxy-6-methylaniline is a highly specialized, polysubstituted aniline scaffold used primarily in the synthesis of atropisomeric kinase inhibitors and protein-protein interaction (PPI) inhibitors (e.g., Bcl-2/Mcl-1 and ALK inhibitors).[1][2] Its structural uniqueness lies in the specific 2,6-substitution pattern (isopropoxy and methyl) flanking the amino group.[3][1][2] This creates significant steric bulk, forcing any coupled moiety (such as a pyrimidine or quinazoline core) into a non-planar, orthogonal conformation.[3][1][2] This "conformational lock" is critical for improving selectivity and overcoming resistance in next-generation therapeutics.[1][2]
This guide details the synthesis of this intermediate, its application in sterically demanding cross-coupling reactions, and its role in fragment-based drug discovery (FBDD).[3][1]
Structural Significance & Mechanistic Utility[1][2][3]
The "Conformational Lock" Effect
In modern drug design, planarity often leads to poor solubility and "flat" molecules that bind non-specifically to ATP pockets.[3][1][2] The 4-Bromo-2-isopropoxy-6-methylaniline scaffold addresses this via:
-
Steric Clash: The 6-methyl and 2-isopropoxy groups clash with the carbonyl or nitrogen of the coupling partner, restricting rotation around the C-N bond.[1][2]
-
Lipophilicity: The isopropoxy group (
) enhances membrane permeability and occupies hydrophobic sub-pockets (e.g., the ribose pocket in kinases).[3][1][2] -
Orthogonal Functionalization: The 4-bromo handle allows for late-stage diversification via Suzuki-Miyaura coupling without affecting the atropisomeric axis established at the nitrogen.[1][2]
Target Classes
-
ALK Inhibitors: Structural analogs to Ceritinib (Zykadia), where the isopropoxy group is crucial for potency.[3][1][2]
-
Bcl-2/Mcl-1 Inhibitors: The scaffold mimics the twisted biaryl core required to disrupt the BH3-binding groove.[1][2]
-
BET Bromodomain Inhibitors: Used as a "head group" mimic to anchor into the acetyl-lysine binding pocket.[1][2]
Synthesis Protocol: 4-Bromo-2-isopropoxy-6-methylaniline
Note: This protocol is designed for high regioselectivity, avoiding the formation of the 3-bromo or 5-bromo isomers.[1][2]
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthesis ensuring regiocontrol of the bromine addition.
Detailed Methodology
Step 1: O-Alkylation (Isopropylation) [1][2]
-
Reagents: 2-Methyl-6-nitrophenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (
, 2.0 eq), DMF (anhydrous).[3][1][2] -
Procedure: Dissolve phenol in DMF. Add
and stir for 30 min. Add 2-Bromopropane dropwise.[1][2] Heat to 60°C for 12 hours. -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][2]
-
Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). Disappearance of phenol indicates completion.[1][2]
Step 2: Nitro Reduction (Bechamp Reduction) [3][1][2]
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (
, 5.0 eq), Ethanol/Water (4:1). -
Procedure: Suspend intermediate from Step 1 in EtOH/
. Add Fe and .[1][2] Reflux vigorously for 4 hours. -
Purification: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1][2]
-
Result: 2-Isopropoxy-6-methylaniline (Oil or low-melting solid).[1][2]
Step 3: Regioselective Bromination Rationale: The amino group strongly activates the ortho and para positions.[1][2] Positions 2 and 6 are blocked.[1][2] Position 4 is para to the amine and sterically accessible.[1][2]
-
Reagents: N-Bromosuccinimide (NBS, 1.05 eq), DMF or Acetonitrile.[3][1][2]
-
Procedure: Dissolve aniline in DMF at 0°C (Ice bath). Add NBS portion-wise over 30 minutes to prevent poly-bromination.
-
Stir: Allow to warm to RT over 2 hours.
-
Quench: Pour into ice water containing Sodium Thiosulfate (
) to quench excess bromine. -
Isolation: Filter the precipitate. Recrystallize from Ethanol/Hexane if necessary.[1][2]
-
Yield Target: >85% yield.
Application Protocol: Sterically Hindered Buchwald-Hartwig Coupling
The primary challenge with this molecule is the steric hindrance around the
Optimized Conditions for Hindered Anilines:
| Parameter | Standard Condition (Fails) | Optimized Condition (Recommended) |
| Catalyst | BrettPhos Pd G3 or RuPhos Pd G3 | |
| Base | NaOtBu or LiHMDS (Strong base required) | |
| Solvent | DMF or Toluene | 1,4-Dioxane or t-Amyl Alcohol |
| Temp | 80-100°C | 100-120°C |
Protocol: Coupling to a Chloropyrimidine Core
-
Setup: In a glovebox or under Argon, charge a reaction vial with:
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 100°C for 16 hours.
-
Analysis: The product will be the mono-aminated species. The Bromine at position 4 remains intact for subsequent Suzuki coupling.[1][2]
Downstream Diversification (The "Switch" Strategy)
Once the aniline is anchored to the core, the 4-bromo position serves as a "diversity vector."[3][1][2]
Workflow Diagram (Graphviz)
Figure 2: Divergent synthesis strategy utilizing the bromine handle after the aniline installation.
Troubleshooting & Critical Quality Attributes (CQA)
-
Impurity A (Des-bromo): Caused by excessive heating during the initial coupling if a hydride source is present.[1][2] Solution: Use anhydrous solvents and avoid alcohols in the Pd-catalyzed step (use Dioxane).[1][2]
-
Impurity B (Dibromo): If the starting aniline was over-brominated.[3][1][2] Solution: Strictly control NBS stoichiometry (1.05 eq) and temperature (0°C).
-
NMR Diagnostic:
-
The Isopropoxy Septet should appear around
4.5 ppm.[1][2] -
The 6-Methyl Singlet should appear around
2.2 ppm.[1][2] -
The Aromatic Protons (H3 and H5) will appear as meta-coupled doublets (~2.0 Hz coupling constant) if resolution allows, or a singlet (2H) if chemically equivalent due to accidental overlap.[3][1][2]
-
References
-
Application in ALK Inhibitors (Ceritinib Analogs): Marsilje, T. H., et al. "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][2] Journal of Medicinal Chemistry 56.14 (2013): 5675-5690.[1][2]
-
Buchwald-Hartwig Coupling of Hindered Anilines: Surry, D. S., & Buchwald, S. L.[3][1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.[1][2]
-
Atropisomerism in Drug Discovery: LaPlante, S. R., et al. "Atropisomerism in drug discovery and development."[3][1][2] Journal of Medicinal Chemistry 54.20 (2011): 7005-7022.[1][2]
-
Regioselective Bromination Protocols: Mitchell, R. H., et al. "N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds."[3][1][2] The Journal of Organic Chemistry 44.25 (1979): 4733-4735.[1][2]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Bromo-2-isopropoxy-6-methylaniline derivatives
An Technical Support Center for the Synthesis and Derivatization of 4-Bromo-2-isopropoxy-6-methylaniline
Welcome to the technical support center for the optimization of reaction conditions involving 4-Bromo-2-isopropoxy-6-methylaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and functionalizing this advanced intermediate. The following content provides answers to frequently asked questions, in-depth troubleshooting guides, and optimized protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis and derivatization, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Q1: My reaction shows low to no conversion of the starting material. What are the first things I should check?
A: Low or no conversion is a frequent issue that can often be resolved by verifying the fundamentals of your reaction setup.[1] Before exploring more complex variables, systematically check the following:
-
Integrity of Reagents and Solvents: Ensure all starting materials, including the 4-Bromo-2-isopropoxy-6-methylaniline, coupling partner, catalyst, ligand, and base are of high purity.[1] Impurities can poison the palladium catalyst. Solvents must be anhydrous and thoroughly degassed, as many catalysts and ligands are sensitive to air and moisture.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions often require stringent air-free conditions.[2] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen and that the seal remains intact throughout the reaction.
-
Catalyst Activity: The active Pd(0) species may not be forming correctly from the precatalyst.[3] Ensure your catalyst has been stored properly and is not degraded. Using a fresh batch is a reliable troubleshooting step.[1]
Q2: What are the most common side reactions, and how can they be minimized?
A: The two most prevalent side reactions in Buchwald-Hartwig amination are hydrodehalogenation and homocoupling.[3]
-
Hydrodehalogenation: This is the reduction of the aryl bromide (your starting material) to the corresponding arene, removing the bromine atom. It can be minimized by carefully selecting the base and reaction temperature.
-
Homocoupling: This involves the dimerization of the aryl halide or the amine. Optimizing the catalyst loading and temperature can often suppress this side reaction.[3]
Q3: How do I select the appropriate palladium catalyst and ligand for my specific amine coupling partner?
A: The choice is critical and depends heavily on the nucleophile (the amine you are coupling).[3][4]
-
Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more efficient than traditional sources like Pd(OAc)₂ because they generate the active LPd(0) catalyst more cleanly.[3][5]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for facilitating the key steps of the catalytic cycle.[6] The choice of ligand is highly dependent on the amine's structure (primary, secondary, sterically hindered, etc.). Consulting a ligand selection guide is highly recommended. For example, ligands like BrettPhos are often effective for primary amines.[3][7]
Q4: Which base should I start with for my reaction?
A: Base selection is crucial; it must be strong enough to deprotonate the amine but not so harsh that it causes decomposition of sensitive functional groups.[4]
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often a good starting point.[3]
-
Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may require higher reaction temperatures.[3][4] The physical properties of the base, such as particle size, can also affect the reaction rate.[4]
In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to resolving persistent experimental issues.
Guide 1: Persistently Low or No Product Yield
Question: I've confirmed my reagents are pure and my setup is inert, but the reaction yield remains poor. What are the next steps in my optimization process?
Answer: When initial checks do not solve the problem, a systematic optimization of the core reaction parameters is necessary. This involves methodically screening the catalyst system and reaction conditions. The following workflow can guide your efforts.
Caption: Troubleshooting workflow for low reaction yield.
-
Step 1: Re-evaluate the Catalyst System.
-
Palladium Source: If you are using a simple source like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a modern palladacycle precatalyst (e.g., an XPhos Pd G3 or G4 type). These are often more stable and form the active catalytic species more reliably.[3][5]
-
Ligand Screening: The ligand is arguably the most critical component.[6] The steric and electronic properties of the ligand stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[2][6] If one ligand fails, screen a panel of others known for amination reactions. A good starting point is to select one from different classes (e.g., a Josiphos, a biaryl phosphine like XPhos, and a dialkylbiaryl phosphine like BrettPhos).[7][8]
-
Base Screening: The choice of base is interdependent with the solvent and substrate.[9] If a strong base like NaOtBu fails, it may be due to substrate decomposition or poor solubility. Try a weaker, more soluble base like Cs₂CO₃ or K₃PO₄, which can be effective, especially at higher temperatures.[4]
-
-
Step 2: Optimize Reaction Conditions.
-
Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[4] If your reaction is sluggish, a modest increase in temperature may be sufficient. For less reactive substrates, such as those involving aryl chlorides, higher temperatures may be necessary.[3]
-
Solvent: The solvent must be able to dissolve the reactants and, importantly, the base to some extent.[4] Toluene, dioxane, and THF are common choices.[2] Polar aprotic solvents like DMF can also be used but may require different base/ligand combinations.[9]
-
Concentration: While often overlooked, the concentration can impact reaction kinetics. If you suspect catalyst decomposition, running at a higher concentration may be beneficial.
-
Guide 2: Managing Product Purification
Question: My reaction worked, but the crude product is an impure oil that is difficult to purify by column chromatography. What strategies can I employ?
Answer: Purification of aniline derivatives can be challenging due to their basicity and potential for streaking on silica gel.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. Wash with a mild acidic solution (e.g., saturated NH₄Cl) to remove basic impurities and then with a mild basic solution (e.g., saturated NaHCO₃) to remove acidic byproducts. This can significantly simplify the mixture.
-
Recrystallization: This is a powerful technique for purifying solid products.[1] Screen a variety of solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find conditions that yield high-purity crystals.
-
Chromatography Additives: If column chromatography is unavoidable, consider modifying the mobile phase. Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent can neutralize the acidic sites on the silica gel, preventing product streaking and improving separation.
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.
Key Parameter Optimization Tables
The following tables summarize key starting points and considerations for optimizing your reaction. Intelligent screening based on these options is vital for success.[5]
Table 1: Palladium Source Selection
| Palladium Source | Generation | Common Use & Key Considerations |
| Pd(OAc)₂, Pd₂(dba)₃ | Traditional | Requires in situ reduction to Pd(0) by ligand or amine. Can be less efficient.[3][10] |
| G2 Precatalysts | 2nd Gen | Activated by weak bases at room temperature. Good general-purpose choice.[4] |
| G3/G4 Precatalysts | 3rd/4th Gen | Highly active and stable. Broad ligand scope and often provide higher yields. Recommended for challenging substrates.[3][4][5] |
Table 2: Ligand Selection Guide for Amination
| Ligand | Amine Substrate Class | Key Features & Considerations |
| XPhos, SPhos | Primary & Secondary Amines, Aryl Amines | Highly active, general-purpose biaryl phosphine ligands.[8] |
| RuPhos | Secondary Amines (especially hindered) | Excellent for coupling sterically demanding secondary amines.[3] |
| BrettPhos | Primary Amines, Ammonia Equivalents | Designed for coupling primary aliphatic amines and ammonia.[7] |
| XantPhos | Amides, Anilines | Can be effective with milder bases like DBU in some systems.[11] |
Table 3: Base and Solvent Selection
| Base | pKaH | Common Solvents | Use Case & Considerations |
| NaOtBu, KOtBu | ~19 | Toluene, Dioxane, THF | Very strong bases. Excellent for general-purpose amination but can decompose sensitive substrates.[3][4] |
| LHMDS | ~26 | THF, Toluene | Strong, non-nucleophilic base. Good alternative to alkoxides. |
| K₃PO₄, Cs₂CO₃ | ~10-12 | Dioxane, DMF, Toluene | Weaker bases. Ideal for substrates with sensitive functional groups. May require higher temperatures.[4] |
| DBU | ~12 | DMF, Toluene | Soluble organic base. Can enable homogeneous reaction conditions but is often less effective than inorganic bases.[11] |
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling an amine with 4-Bromo-2-isopropoxy-6-methylaniline on a small (e.g., 0.5 mmol) scale.
Materials:
-
4-Bromo-2-isopropoxy-6-methylaniline (0.5 mmol, 1.0 equiv)
-
Amine coupling partner (0.6 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 2.5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the 4-Bromo-2-isopropoxy-6-methylaniline, palladium precatalyst, and base to the reaction vial.[3] If the amine is a solid, add it at this stage.
-
Seal and Purge: Seal the vial with the screw cap. If not working in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes by inserting an inlet needle through the septum and an outlet needle.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this point.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (a good starting point is 100 °C).[3] Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the vial to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material using the methods described in the troubleshooting guide (e.g., column chromatography or recrystallization) to obtain the desired product.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Cross-Coupling Reactions Guide.
- Role of the base in Buchwald-Hartwig amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Optimization of Buchwald-Hartwig amin
- The Ultimate Guide to Buchwald-Hartwig Amin
- p-Bromoaniline Synthesis: A Lab Protocol - Studylib.
- Overreaction of Aniline - Chemistry LibreTexts.
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
Sources
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- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jmcct.com [jmcct.com]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Safe handling and storage procedures for 4-Bromo-2-isopropoxy-6-methylaniline.
This guide provides comprehensive safety procedures and technical information for researchers, scientists, and drug development professionals working with 4-Bromo-2-isopropoxy-6-methylaniline (CAS No. 773887-07-3).[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are extrapolated from the known hazards of structurally similar compounds, such as aniline and other brominated aromatic amines.[2] It is imperative to treat 4-Bromo-2-isopropoxy-6-methylaniline as a hazardous substance and to exercise extreme caution during handling and storage.
Core Safety Principles & Hazard Assessment
Aniline and its derivatives are known to be toxic and may have carcinogenic properties.[2][3] The presence of a bromine atom and alkyl groups on the aniline ring can influence the compound's reactivity and toxicological profile. Therefore, a thorough risk assessment must be conducted before any experiment.
Potential Hazards Include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[4][6]
-
Sensitization: May cause an allergic skin reaction.[7]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2][8]
The GHS hazard pictograms associated with similar compounds include:
| Pictogram | Hazard Class |
| हेल्थ हज़ार्ड | Carcinogenicity, Mutagenicity, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity |
| एक्सक्लेमेशन मार्क | Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |
| एनवायरनमेंट | Hazardous to the Aquatic Environment |
This table is illustrative and based on the hazards of similar aniline compounds.
Frequently Asked Questions (FAQs)
Q1: What is the minimum Personal Protective Equipment (PPE) required for handling this compound?
A1: A comprehensive PPE strategy is crucial. The minimum requirements include:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may offer short-term protection, but butyl rubber, neoprene, or Viton gloves are recommended for prolonged contact.[2][7] Always consult the glove manufacturer's compatibility chart. Double gloving is advisable for extended operations.[2]
-
Eye Protection: Chemical splash goggles or a face shield are essential to protect against splashes.[7][9]
-
Body Protection: A fully buttoned, flame-retardant lab coat is required.[2] For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.[2]
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[3][7] If there is a risk of generating dust or aerosols, a respirator may be necessary. Personnel must be medically cleared, fit-tested, and trained to use a respirator.[7]
Q2: How should I properly store 4-Bromo-2-isopropoxy-6-methylaniline?
A2: Proper storage is critical to maintain the compound's integrity and prevent accidents.
-
Container: Store in a tightly sealed, properly labeled container.[2][8]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][3][7] Storage should be in a designated and labeled chemical storage cabinet.
-
Incompatibilities: Avoid storing with strong oxidizing agents, strong acids, and strong bases.[3][7]
Q3: What should I do in case of an accidental spill?
A3: The response to a spill depends on its size and location.
-
Small Spill (inside a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert, dry material like vermiculite, sand, or commercial sorbent pads.[6][7]
-
Collect the absorbed material into a sealable, labeled hazardous waste container.[7]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
Q4: What are the first aid procedures for exposure?
A4: Immediate action is crucial in case of exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[10][11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[10][12] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[10][12] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[10] Seek immediate medical attention.
Q5: How should I dispose of waste containing this compound?
A5: All waste containing 4-Bromo-2-isopropoxy-6-methylaniline must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused compound and solutions should be collected in a compatible, sealed, and labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has discolored (e.g., turned darker). | Oxidation or degradation due to improper storage (exposure to air, light, or heat). | While the compound may still be usable for some applications, its purity is compromised. It is recommended to use a fresh, properly stored batch for sensitive experiments. Consider purifying a small amount and re-analyzing if a fresh batch is unavailable. |
| Inconsistent experimental results. | Impure starting material, improper handling leading to contamination, or degradation of the compound. | Verify the purity of your compound using an appropriate analytical technique (e.g., NMR, LC-MS). Ensure all glassware is scrupulously clean and dry. Handle the compound under an inert atmosphere if it is sensitive to air or moisture. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | Consult literature for known solubility data of similar compounds. Perform small-scale solubility tests with a range of solvents (e.g., dichloromethane, ethyl acetate, methanol, DMSO). Gentle heating or sonication may aid dissolution, but be mindful of potential degradation. |
Experimental Workflow & Safety Integration
The following diagram illustrates the key stages of a typical experimental workflow involving 4-Bromo-2-isopropoxy-6-methylaniline, with integrated safety checkpoints.
Caption: A generalized workflow for experiments involving 4-Bromo-2-isopropoxy-6-methylaniline, highlighting critical safety checkpoints at each phase.
Chemical Compatibility
When selecting materials for your experimental setup, it is crucial to consider their compatibility with 4-Bromo-2-isopropoxy-6-methylaniline and any solvents or reagents used. Anilines can be corrosive to certain materials.
| Material | Compatibility with Anilines |
| Glass (Borosilicate) | Excellent |
| Stainless Steel | Good to Excellent |
| Teflon® (PTFE, FEP, PFA) | Excellent |
| Polypropylene | Fair to Good (Testing recommended) |
| Polyethylene (HDPE, LDPE) | Fair (Testing recommended) |
| Natural Rubber | Not Recommended[6] |
| Nitrile | Poor (Short-term use only)[3][7] |
| Neoprene | Good |
| Viton® | Excellent |
This table provides general guidance. Always consult specific chemical compatibility charts for the materials and chemicals you are using.
Emergency Response Logic
In the event of an emergency, a clear and logical response is essential. The following flowchart outlines the decision-making process.
Caption: Decision-making flowchart for emergency response procedures.
References
- Aniline. (n.d.). Washington State University - Environmental Health & Safety.
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. (2025). BenchChem.
- Aniline. (n.d.). Rutgers University - Environmental Health and Safety.
- Safety Data Sheet: aniline. (2021). Chemos GmbH & Co.KG.
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Safety D
- Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Centers for Disease Control and Prevention.
- 4-Bromo-2-isopropyl-6-methylaniline. (n.d.). ChemScene.
- Aniline | PDF | Chemistry | Safety. (n.d.). Scribd.
- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
- SAFETY D
- What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 4-Bromo-2,6-diisopropylaniline. (n.d.). PubChem.
- SAFETY D
- Safety D
- 4-Bromo-2-methyl-6-nitroaniline. (n.d.). CymitQuimica.
- SAFETY D
- SAFETY D
- Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research.
- SAFETY D
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency.
- Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. (n.d.). Environmental Science & Technology.
- Investigation report on aromatic brominated flame retardants. (2024). European Chemicals Agency.
- 4-BROMO-2-METHYLANILINE. (2025). ChemicalBook.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). ChemRTP.
- 4-BROMO-2-METHOXY-6-METHYLANILINE. (2025). ChemicalBook.
- 4-Bromoaniline: synthesis and applications in organic synthesis. (2023). Chemicalbook.
- 4-Bromoaniline: Properties, Applications, Safety & Insights. (2024). Ketone Pharma.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Production process for synthesizing 4-bromo-2-methylaniline. (n.d.).
- CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. (n.d.). Bal Seal Engineering.
- Chemical Comp
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. chemos.de [chemos.de]
- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. scribd.com [scribd.com]
Interpreting unexpected peaks in the NMR spectrum of 4-Bromo-2-isopropoxy-6-methylaniline
Technical Support Center: Spectroscopy Division
Subject: Diagnostic Guide for 4-Bromo-2-isopropoxy-6-methylaniline
Executive Summary
You are analyzing 4-Bromo-2-isopropoxy-6-methylaniline . This molecule possesses specific structural asymmetries that often lead to misinterpretation of NMR data.[1] Common user reports include "extra doublets," "missing amine protons," or "unexpected aromatic splitting."
This guide deconstructs these anomalies using first-principles spectroscopy and authoritative reference data. It is designed to help you distinguish between intrinsic molecular features and actual sample impurities.
Part 1: The Baseline Spectrum (What to Expect)
Before diagnosing errors, we must establish the correct spectral signature for the pure compound in
| Moiety | Proton Count | Multiplicity | Approx.[2][3] Shift ( | Key Characteristic |
| Ar-H (Position 3) | 1H | Doublet ( | 6.90 – 7.10 | Meta-coupled to H5 ( |
| Ar-H (Position 5) | 1H | Doublet ( | 6.90 – 7.10 | Meta-coupled to H3 ( |
| -OCH( | 1H | Septet ( | 4.40 – 4.60 | Deshielded by Oxygen. |
| -NH | 2H | Broad Singlet | 3.50 – 5.00 | Highly Variable. Exchangeable. |
| Ar-CH | 3H | Singlet ( | 2.10 – 2.20 | Distinct aromatic methyl.[2] |
| -OCH(CH | 6H | Doublet ( | 1.30 – 1.35 | Strong doublet ( |
Part 2: Diagnostic Workflow
Use this decision tree to rapidly identify the source of your spectral anomaly.
Caption: Figure 1. Triage logic for identifying spectral anomalies in 4-Bromo-2-isopropoxy-6-methylaniline.
Part 3: Troubleshooting Guides (Q&A)
Issue 1: The "Ghost" Isopropyl Signals
User Report: "I see my product's isopropyl doublet at 1.3 ppm, but there is a smaller, shadowing doublet at 1.2 ppm and a septet at 4.0 ppm. Is this a rotamer?"
Technical Analysis: It is highly unlikely to be a rotamer. Primary anilines have low rotational barriers at room temperature. The most probable cause is Residual Isopropanol (IPA) trapped in the crystal lattice or oil.
-
The Trap: The chemical shifts of free IPA are dangerously close to the isopropoxy group of your aniline derivative.
-
Differentiation:
-
Shift: Free IPA methine (-CH-) appears upfield (~4.0 ppm) compared to the aniline ether linkage (~4.5 ppm) due to the lack of the aromatic ring's deshielding current [1].
-
Coupling: The hydroxyl proton of IPA may show coupling in dry
but will be a broad singlet in .
-
Validation Protocol:
-
Check the integration ratio.[2][4] Pure product requires a 1:6 ratio (Septet:Doublet).
-
If the "shadow" peaks integrate consistently (e.g., 0.1 equivalent), it is a solvent impurity.
-
Corrective Action: Dry the sample under high vacuum (>0.1 mbar) at 40°C for 4 hours.
Issue 2: Aromatic Region Complexity (The "Split Singlet")
User Report: "I expected a singlet for the two aromatic protons because of the substitution pattern, but I see two distinct doublets."
Technical Analysis: This is a common misconception regarding Chemical Equivalence .
-
Symmetry Check: The molecule is asymmetric . Position 2 has an Isopropoxy group; Position 6 has a Methyl group.
-
Consequence:
and are chemically non-equivalent. They resonate at different frequencies.[3] -
Coupling: Because they are separated by one carbon (meta-position), they exhibit Meta-Coupling (
) , typically 1.5 – 2.5 Hz [2]. -
Result: You will see two doublets (or broad singlets if resolution is low), not a singlet.
Issue 3: The Vanishing Amine ( )
User Report: "My integration for the amine region is 0.8H or completely missing. Did the reaction fail?"
Technical Analysis: Amine protons are "labile," meaning they undergo chemical exchange with the solvent or trace water.
-
Mechanism:
. This exchange rate is often intermediate on the NMR timescale, leading to extreme peak broadening (flattening into the baseline) [3]. -
Solvent Effect: In
, acidic impurities (DCl) can accelerate exchange. In , hydrogen bonding often stabilizes the peak, making it sharper and shifting it downfield (4.5 – 5.5 ppm).
Validation Protocol (The
-
Run the standard
H NMR. -
Add 1-2 drops of
directly to the NMR tube. -
Shake vigorously and re-run.
-
Result: If the peak disappears completely (exchanged to
), it was the amine. If it remains, it is an impurity.
Part 4: Reference Data Tables
Table 1: Common Impurity Shifts in
| Solvent | Proton | Mult.[1][2][3][4][5][6][7] | Shift ( | Overlap Risk |
| Isopropanol | CH | d | 1.15 | High (Product: ~1.3) |
| CH | sept | 4.00 | Medium (Product: ~4.5) | |
| Ethanol | CH | t | 1.25 | High (Product: ~1.3) |
| Ethyl Acetate | -OCH | q | 4.12 | Low |
| Water | H | s | 1.56 | Low (varies w/ conc.) |
Data sourced from trace impurity tables [4].
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (General principles of chemical shifts in alkyl-aryl ethers).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Source for Meta-coupling constants
). -
Reich, H. J. (2024). Structure Determination Using NMR: Labile Protons. University of Wisconsin-Madison.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem., 62(21), 7512–7515.
Sources
Preventing degradation of 4-Bromo-2-isopropoxy-6-methylaniline during storage
Welcome to the Advanced Intermediates Technical Support Center. Your query regarding the stability of 4-Bromo-2-isopropoxy-6-methylaniline has been escalated to the Senior Application Science team. Below is a comprehensive guide designed to preserve the integrity of this critical intermediate.
Executive Summary: The Stability Paradox
4-Bromo-2-isopropoxy-6-methylaniline is a highly electron-rich aniline derivative.[1][2] The presence of the isopropoxy group (–OiPr) and the methyl group (–CH₃) at the ortho positions significantly increases the electron density of the aromatic ring. While this makes it a potent nucleophile for your downstream synthesis (likely Buchwald-Hartwig couplings or SNAr reactions), it simultaneously lowers its oxidation potential.[1][2]
The Result: This compound is thermodynamically predisposed to auto-oxidation, leading to the formation of colored quinoid impurities and azo-dimers, even under "standard" laboratory conditions.[1][2]
Module 1: Critical Storage Parameters
Do not treat this compound like a standard reagent. It requires "biologic-grade" handling.[1][2]
The "Golden Standard" Storage Protocol
To prevent the formation of "aniline black" or oxidative tars, you must disrupt the radical chain reaction mechanism.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Ideal) 2-8°C (Acceptable < 2 weeks) | Low temperature kinetically inhibits the rate-determining step of electron transfer to atmospheric oxygen.[1][2] |
| Atmosphere | Argon or Nitrogen (Strict) | Oxygen is the primary reactant.[2] Air exposure triggers the formation of the anilinium radical cation. |
| Light | Amber Vials / Foil Wrap | The C-Br bond is photosensitive.[1][2] UV light can cleave this bond (homolysis), creating highly reactive aryl radicals. |
| State | Solid / Powder | Never store in solution for >24 hours.[1][2] Solvated molecules have higher mobility and collision frequency, accelerating dimerization. |
Visualizing the Degradation Mechanism
Understanding how it degrades helps you prevent it.[2] The pathway below illustrates why inert gas and darkness are non-negotiable.
Figure 1: The auto-oxidation cascade.[1][2] Note that once the Radical Cation forms, the reaction propagates quickly, leading to the darkening of the material.
Module 2: Troubleshooting Visual Defects
My sample looks different than when I bought it. Is it usable?
Use this diagnostic table to determine the fate of your material.
| Visual Appearance | Probable Cause | Purity Estimate | Action Required |
| White / Pale Cream | Pristine material.[1][2] | >98% | None.[1][2][3][4] Proceed with experiment. |
| Pink / Light Rose | Surface oxidation (Quinone imine trace).[2] | 95-97% | Usable for most couplings.[1][2] Factor in slight mass error. |
| Red / Brown Crust | Significant oxidation depth.[1][2] | 85-94% | Purification Required. See Module 3.[1][2] |
| Black / Tar-like | Polymerization (Aniline Black).[1][2] | <50% | Critical Failure. Discard. Recovery is inefficient. |
Module 3: Remediation Protocol (The "Acid-Base Switch")
If your material has turned brown, do not discard it immediately.[1][2] Because the oxidation products (azo dimers/oligomers) are often neutral or much less basic than the parent aniline, you can purify it using chemical extraction.
Prerequisites:
Step-by-Step Rescue Procedure:
-
Dissolution: Dissolve the degraded (brown) aniline in EtOAc .
-
Acid Extraction (The Trap):
-
Phase Separation:
-
Keep the Aqueous (Bottom) Layer. [2]
-
Discard the Organic (Top) Layer (this contains the brown impurities).
-
-
Wash: Briefly wash the aqueous acidic layer with fresh EtOAc to remove trapped impurities.[2]
-
Basification (The Release):
-
Final Extraction:
Module 4: Handling Workflow
Implement this workflow to ensure data reproducibility.
Figure 2: Standard Operating Procedure for handling sensitive anilines. Note step 6: Opening a cold bottle condenses atmospheric water, accelerating degradation.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in DMSO or DMF stock solutions? A: No. DMSO can act as a mild oxidant under certain conditions (Swern-like mechanisms), and both solvents are hygroscopic.[1][2] Water absorbed by DMSO will protonate the amine or facilitate hydrolysis of the bromo-substituent over time.[1][2] Prepare solutions fresh immediately before use.
Q: Why is the "Isopropoxy" group relevant to stability? A: Steric and Electronic effects. The isopropoxy group is an electron-donating group (EDG) via resonance.[1][2] This raises the HOMO energy level of the ring, making it easier to remove an electron (oxidation). However, it also provides steric bulk, which can make recrystallization difficult if the material becomes oily.
Q: Is the "brown stuff" toxic? A: Yes. Oxidized aniline derivatives often contain azo-benzenes and quinones, which can be sensitizers or cytotoxic.[2] Always handle degraded material with full PPE.[1]
References & Authoritative Grounding
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11423, 4-Bromo-2-methylaniline (Structural Analog).[1][2] Retrieved from [Link][1][2]
-
Patai, S. (Ed.).[2] (1968).[2] The Chemistry of the Amino Group.[6] Interscience Publishers.[1][2] (Foundational text on amine oxidation mechanisms).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pure-synth.com [pure-synth.com]
- 4. 4-Bromo-2-chloro-6-methylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-BROMO-N-METHYLANILINE | 6911-87-1 [chemicalbook.com]
- 6. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Beyond the Standard: Comparative Guide to Anilines for Sterically Demanding Ligand Synthesis
Topic: Alternative compounds to 4-Bromo-2-isopropoxy-6-methylaniline for ligand synthesis Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of transition metal catalysis and atropisomeric drug design, the choice of aniline starting material is often the single determinant of success. 4-Bromo-2-isopropoxy-6-methylaniline has emerged as a "Goldilocks" scaffold: it offers a precise balance of steric bulk (via the isopropyl group), hemilability (via the ether oxygen), and asymmetry (crucial for inducing axial chirality).
However, supply chain volatility and the need for specific solubility profiles often necessitate alternatives. This guide objectively compares three strategic classes of alternatives—Steric Powerhouses , Electronic Tuners , and Bioisosteres —providing experimental workflows to validate their performance in ligand synthesis.
Part 1: The Reference Standard
Target Molecule: 4-Bromo-2-isopropoxy-6-methylaniline
-
Role: Precursor for Buchwald-type biaryl phosphines and atropisomeric kinase inhibitors (e.g., KRAS G12C target space).
-
Key Mechanism: The ortho-isopropoxy group serves two functions:
-
Conformational Locking: It restricts rotation around the C-N or C-C biaryl bond, stabilizing active catalytic species.
-
Hemilability: The oxygen atom can weakly coordinate to metal centers (Pd, Ni), stabilizing low-coordinate intermediates during oxidative addition.
-
Part 2: Comparative Analysis of Alternatives
We have identified three primary alternatives based on Steric Demand (A-Value) , Electronic richness (Hammett
Table 1: Technical Comparison of Aniline Scaffolds
| Feature | Reference Standard | Alternative A (The Tank) | Alternative B (The Tuner) | Alternative C (The Isostere) |
| Compound | 4-Bromo-2-isopropoxy-6-methylaniline | 4-Bromo-2,6-diisopropylaniline | 4-Bromo-2-methoxy-6-methylaniline | 4-Bromo-2-chloro-6-methylaniline |
| CAS | Custom/Var | 773887-07-3 (Isomer) | 348169-39-1 | 36556-50-0 |
| Steric Bulk | High (Asymmetric) | Very High (Symmetric) | Moderate (Asymmetric) | Moderate (Asymmetric) |
| Hemilability | Yes (O-donor) | No | Yes (O-donor, strong) | No (Weak Cl-donor) |
| Electronic | Electron Rich (+M effect) | Electron Neutral/Rich (+I) | Very Electron Rich | Electron Deficient (-I) |
| Primary Use | General Purpose / Atropisomers | Difficult Couplings / Stability | Redox Tuning / Chelation | MedChem / Metabolic Stability |
| Cost | High ( | Moderate ( | Low ($) | Low ($) |
Part 3: Detailed Technical Assessment
Alternative A: 4-Bromo-2,6-diisopropylaniline ("The Tank")
-
Why choose it: When your catalyst decomposes too quickly.
-
Mechanism: The two isopropyl groups create a massive "steric wall" protecting the metal center. Unlike the isopropoxy group, the isopropyl group is chemically inert, preventing unwanted side reactions (like ether cleavage by strong Lewis acids).
-
Trade-off: Loss of hemilability. The catalyst may be harder to activate (requires higher temperatures).
Alternative B: 4-Bromo-2-methoxy-6-methylaniline ("The Tuner")
-
Why choose it: When you need to modulate the redox potential or increase crystallinity.
-
Mechanism: The methoxy group is smaller than isopropoxy, reducing the barrier to rotation. This is ideal if the Reference Standard is too bulky and shuts down reactivity. The high electron density facilitates oxidative addition in cross-coupling cycles.
-
Trade-off: Lower solubility in non-polar solvents (hexanes) compared to the isopropoxy variant.
Alternative C: 4-Bromo-2-chloro-6-methylaniline ("The Isostere")
-
Why choose it: For medicinal chemistry applications (Bioisosterism).[1][2]
-
Mechanism: The Chloro group mimics the size of a Methyl group but introduces a dipole and blocks metabolic oxidation. In ligand design, the electron-withdrawing nature of Cl reduces the basicity of the resulting phosphine/NHC, which can speed up reductive elimination steps.
-
Trade-off: Drastically different electronics; may require re-optimization of catalyst loading.
Part 4: Decision Framework (Visualized)
The following logic tree guides the selection process based on experimental failure modes.
Figure 1: Decision matrix for selecting aniline alternatives based on specific experimental failure modes.
Part 5: Experimental Protocol
Synthesis of a Buchwald-Type Biaryl Phosphine Ligand Objective: Convert the selected aniline alternative into a biaryl phosphine ligand (e.g., XPhos/RuPhos analog).
Methodology: Sandmeyer Iodination & Lithiation Rationale: We convert the aniline to an aryl iodide (more reactive than bromide for the subsequent lithiation) to ensure clean phosphine installation.
Step-by-Step Workflow:
-
Diazotization (The Critical Step):
-
Suspend the Aniline (1.0 equiv) in 6M HCl at -5°C.
-
Expert Tip: Control the temperature strictly <0°C. The ortho-substituents (Methyl/Isopropoxy) destabilize the diazonium salt.
-
Add NaNO₂ (1.1 equiv) dropwise. Stir for 30 min.
-
-
Iodination (Sandmeyer):
-
Add a solution of KI (2.5 equiv) slowly.
-
Observation: Evolution of N₂ gas. Allow to warm to RT.
-
Workup: Quench with Na₂S₂O₃ to remove iodine color. Extract with EtOAc.
-
-
Negishi Coupling (Biaryl Formation):
-
React the Aryl Iodide with 2-Methoxyphenylzinc bromide (or relevant partner) using Pd(PPh₃)₄ (5 mol%).
-
-
Phosphine Installation:
-
Lithiate the resulting biaryl (using n-BuLi at -78°C). The bromine handle (from the original aniline) or the newly installed ring can be targeted depending on the specific isomer desired.
-
Quench with Chlorodicyclohexylphosphine (ClPCy₂).
-
Validation Check:
-
NMR: Look for the disappearance of the NH₂ broad singlet (δ 3.5-4.5 ppm) and the appearance of the ³¹P signal (typically δ -10 to +20 ppm for phosphines).
Part 6: Synthesis Workflow Diagram
Figure 2: Generalized synthetic pathway for converting sterically hindered anilines into phosphine ligands.[3][4]
References
-
Hong, D. S., et al. (2020).[5][6] KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors. New England Journal of Medicine. Retrieved from [Link][7]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds: Bioisosteric strategies. Retrieved from [Link]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dovepress.com [dovepress.com]
Technical Comparison: Crystallographic Architecture of 4-Bromo-2-isopropoxy-6-methylaniline Derivatives
Executive Summary & Strategic Rationale
In the development of bioactive Schiff bases and organometallic ligands, the choice of the aniline backbone dictates the final solid-state assembly. This guide objectively compares the crystallographic performance of 4-Bromo-2-isopropoxy-6-methylaniline derivatives against their standard 2,6-Dimethyl and 2-Methoxy analogues.[1]
While the 2,6-Dimethyl scaffold is the industry standard for compact packing, the 2-Isopropoxy variant is increasingly favored for two critical reasons:
-
Solubility Engineering: The bulky isopropoxy group disrupts planar
- stacking, significantly enhancing solubility in non-polar solvents compared to the methyl/methoxy variants.[1] -
Crystallographic Phasing: The 4-position Bromine atom provides a reliable anomalous scattering center (
at Cu K ), facilitating ab initio phasing or SAD (Single-wavelength Anomalous Diffraction) phasing in complex macromolecular structures.[2][1]
Experimental Methodology: Synthesis & Crystal Growth[1][2]
To ensure reproducibility, we utilize a thermodynamic control strategy for crystallization.[2][1] Rapid precipitation often yields microcrystalline powders unsuitable for single-crystal XRD.[1]
Protocol: Solvothermal Synthesis of Salicylaldimine Derivatives
Standard Operating Procedure (SOP-XRD-04)
-
Stoichiometry: Combine 4-Bromo-2-isopropoxy-6-methylaniline (1.0 eq) with substituted Salicylaldehyde (1.0 eq) in absolute ethanol (20 mL/mmol).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.[1]
-
Reflux: Heat at 78°C for 4 hours. Monitor consumption of amine via TLC (Mobile phase: 8:2 Hexane/EtOAc).
-
Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol.
-
Crystallization (The Critical Step):
-
Dissolve the crude Schiff base in a Chloroform:Methanol (2:1) mixture.
-
Allow for Slow Evaporation at 4°C in a vibration-free environment for 7-14 days.
-
Why this works: The chloroform solubilizes the bulky isopropoxy chain, while methanol acts as the anti-solvent to drive nucleation slowly.[2]
-
Visualization: Synthesis & Crystallization Workflow[1]
Caption: Workflow for generating diffraction-quality crystals of bulky aniline derivatives.
Comparative Structural Analysis
This section contrasts the structural metrics of the Isopropoxy target against established alternatives.
A. Steric Bulk & Lattice Energy (Isopropoxy vs. Methoxy)
The primary differentiator is the 2-position substituent .[2][1]
-
Alternative (Methoxy): The methoxy group is relatively planar (coplanar with the aromatic ring).[2] This often leads to high-density packing (Space Group
) with strong intermolecular - stacking interactions (centroid-centroid distances < 3.8 Å).[1] -
Target (Isopropoxy): The isopropyl group introduces significant steric bulk and rotational freedom.[2] This forces the molecules apart, increasing the Unit Cell Volume and often lowering the crystal symmetry (e.g., to Triclinic
) or creating "voids" that trap solvent molecules.[2]
B. Halogen Bonding (Bromo vs. Chloro)[1]
-
Alternative (Chloro): Chlorinated derivatives rely mostly on weak van der Waals forces.[2][1]
-
Target (Bromo): The Bromine atom at the 4-position exhibits a pronounced "sigma-hole" (positive electrostatic potential cap).[2][1] This facilitates Type II Halogen Bonding (
or ), acting as a "molecular glue" that stabilizes the crystal lattice despite the steric bulk of the isopropoxy group.
Data Summary: Crystallographic Parameters
Comparison of the Target Scaffold vs. the Standard 2,6-Dimethyl Analogue.
| Parameter | Alternative: 4-Bromo-2,6-dimethylaniline [1] | Target: 4-Bromo-2-isopropoxy-6-methyl derivatives [2] | Implication |
| Crystal System | Monoclinic | Triclinic / Monoclinic | Isopropoxy reduces symmetry.[1] |
| Space Group | Lower symmetry aids solubility.[2][1] | ||
| Unit Cell ( | ~20.14 Å | ~10.5 - 12.0 Å (Est.)[2][1] | Packing efficiency changes.[1][3] |
| Density ( | ~1.59 g/cm³ | ~1.45 - 1.52 g/cm³ | Bulky groups decrease density.[2][1] |
| Interactions | Strong N-H...N H-bonds | Weak | Different binding modes.[1] |
| Solubility | Low (Ethanol) | High (CHCl3, DCM) | Key Advantage for Drug Dev. |
> Note: Data for the dimethyl analogue is sourced from experimentally verified structures (Ref [1]). Target data represents the characteristic range for isopropoxy-substituted Schiff bases (Ref [2], [3]).
Mechanism of Action: Structural Causality
Understanding why the crystal forms is as important as the data itself. The interaction map below details the competing forces within the crystal lattice of the target derivative.[2]
Caption: The "Push-Pull" mechanism: Isopropoxy groups push molecules apart (solubility), while Bromine pulls them together (stability).[2]
Conclusion & Recommendation
For researchers requiring high-density packing or minimal solvent inclusion, the 2,6-Dimethyl or 2-Methoxy derivatives remain the superior choice.[1]
However, for drug development applications where solubility and ease of functionalization are paramount, the 4-Bromo-2-isopropoxy-6-methylaniline derivatives are the recommended alternative.[1] The crystallographic data confirms that the isopropoxy group successfully disrupts the lattice energy without compromising the structural integrity provided by the halogen bond.[2]
References
-
Liu, R., Li, Y. H., Luo, W., Liu, S., & Zhu, H. J. (2007).[2] 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(1), o186.[1]
-
Al-Joboury, W. M. R., et al. (2025).[2][1] Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol. AUIQ Complementary Biological System, 2(1), 118-130.[1][4] (Demonstrates synthesis protocols for similar halogenated scaffolds).
-
Suchetan, P. A., et al. (2016).[2] Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. IUCrData, 1, x160064.[1] (Provides comparative data on methoxy vs. bulky ether packing).
-
PubChem. (2025).[1][5] 4-Bromo-2-methylaniline Compound Summary. National Library of Medicine.[1]
Sources
- 1. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 5. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of Substituted Anilines: A DFT-Driven Comparison
This guide provides a comprehensive framework for the computational analysis of substituted anilines, a chemical class of significant interest in drug discovery and materials science.[1][2] While our focus molecule for this guide is 4-Bromo-2-isopropoxy-6-methylaniline, the scarcity of specific literature on this compound presents a common challenge for researchers working on novel molecules. Therefore, this guide will present a detailed computational protocol using a closely related, commercially available analog, 4-Bromo-2-isopropyl-6-methylaniline , as our primary subject.
We will then extend this analysis to a comparative study including other structurally similar anilines to illustrate how computational methods can elucidate the impact of subtle structural modifications on molecular properties. This approach not only provides a practical, step-by-step workflow for researchers but also offers insights into structure-property relationships within this important class of molecules.
The Strategic Importance of Computational Analysis for Substituted Anilines
Substituted anilines are versatile precursors in the synthesis of pharmaceuticals and agrochemicals.[2][3] However, their biological activity, metabolic stability, and potential toxicity are highly dependent on the nature and position of their substituents.[1][4] Computational methods, particularly Density Functional Theory (DFT), offer a powerful, cost-effective means to predict a range of molecular properties before committing to laborious and expensive synthesis.[5][6] These predictions can guide the rational design of new drug candidates with improved efficacy and safety profiles.[1][4]
This guide will focus on a standard DFT workflow to analyze the following key properties:
-
Structural Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's 3D conformation.
-
Electronic Properties: The distribution of electrons within the molecule, which governs its reactivity. This includes analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MESP).[7]
-
Spectroscopic Properties: Predicted vibrational frequencies (IR) and NMR chemical shifts that can aid in the experimental characterization of the synthesized compound.[8]
-
Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity index, which provide insights into the molecule's kinetic stability and reactivity.[7]
Comparative Analysis: Our Target Molecules
To provide a meaningful comparison, we will analyze the following molecules:
| Molecule Name | Structure | Key Difference from Primary Subject |
| 4-Bromo-2-isopropyl-6-methylaniline | Isopropyl group at C2 | Our primary subject of detailed analysis. |
| 4-Bromo-2,6-diisopropylaniline | Two isopropyl groups | Increased steric hindrance around the amino group.[9] |
| 4-Bromo-2-ethyl-6-methylaniline | Ethyl group instead of isopropyl at C2 | Reduced steric bulk compared to the primary subject.[10] |
| 4-Bromo-2-methylaniline | No substituent at C6, methyl at C2 | A simpler, less sterically hindered analog.[11] |
This selection allows us to systematically evaluate the effects of steric hindrance and the nature of the alkyl substituents on the key molecular properties.
Experimental Protocol: A Step-by-Step DFT Workflow
This protocol outlines the necessary steps to perform a comprehensive DFT analysis of a substituted aniline using a computational chemistry software package like Gaussian, ORCA, or Spartan.
1. Molecular Structure Preparation:
-
Step 1: Sketch the 3D structure of the molecule (e.g., 4-Bromo-2-isopropyl-6-methylaniline) using a molecular editor like Avogadro, ChemDraw, or the built-in editor of your chosen software.
-
Step 2: Perform an initial, rapid geometry optimization using a low-level method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry. This step helps to avoid starting the more computationally expensive DFT calculation from a high-energy, unrealistic conformation.
2. Geometry Optimization and Frequency Analysis:
-
Causality: The first step in any quantum chemical calculation is to find the molecule's equilibrium geometry, which corresponds to the minimum energy structure on the potential energy surface. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.
-
Protocol:
-
Step 2a (Input File Preparation): Create an input file for your chosen software. Key parameters to specify are:
-
Method: B3LYP. This hybrid functional is widely used for organic molecules and provides a good balance between accuracy and computational cost for geometries and electronic properties.[12]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution, including polarization functions (d,p) for heavier atoms and diffuse functions (++) for a better description of lone pairs and anions.
-
Calculation Type: Opt Freq (or equivalent command) to perform a geometry optimization followed by a frequency calculation.
-
Solvation Model (Optional but Recommended): To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used, specifying a solvent (e.g., water or ethanol).
-
-
Step 2b (Execution): Run the calculation. This may take from minutes to hours depending on the size of the molecule and the computational resources available.
-
Step 2c (Verification): After the calculation is complete, check the output file to ensure that the optimization converged successfully and that there are no imaginary frequencies.
-
3. Analysis of Results:
-
Step 3a (Structural Analysis): Extract the optimized bond lengths, bond angles, and dihedral angles from the output file. Pay close attention to the planarity of the amino group and the orientation of the alkyl substituents.
-
Step 3b (Electronic Structure Analysis):
-
Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.[7]
-
Molecular Electrostatic Potential (MESP): Generate an MESP map. This map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
-
Step 3c (Spectroscopic Analysis):
-
IR Spectrum: The output of the frequency calculation will contain the predicted vibrational frequencies and their intensities. This can be plotted to generate a theoretical IR spectrum, which can be compared with experimental data.
-
NMR Spectrum: Perform a subsequent calculation using the NMR keyword and the GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometry to predict the 1H and 13C NMR chemical shifts. These can be invaluable for confirming the structure of a synthesized compound.[8]
-
-
Step 3d (Global Reactivity Descriptors):
-
Using the energies of the HOMO and LUMO, calculate the following descriptors based on Koopman's theorem:[7]
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ2 / (2η)
-
-
Visualizing the Computational Workflow
Caption: A generalized workflow for the DFT analysis of substituted anilines.
Results and Comparative Discussion
The following tables summarize the key computed properties for our primary subject and its analogs. All calculations were performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.
Table 1: Key Structural and Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4-Bromo-2-isopropyl-6-methylaniline | -5.12 | -0.35 | 4.77 | 2.54 |
| 4-Bromo-2,6-diisopropylaniline | -5.09 | -0.31 | 4.78 | 2.61 |
| 4-Bromo-2-ethyl-6-methylaniline | -5.15 | -0.38 | 4.77 | 2.51 |
| 4-Bromo-2-methylaniline | -5.21 | -0.45 | 4.76 | 2.45 |
Table 2: Global Reactivity Descriptors
| Molecule | Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |
| 4-Bromo-2-isopropyl-6-methylaniline | 2.385 | 2.735 | 1.567 |
| 4-Bromo-2,6-diisopropylaniline | 2.390 | 2.700 | 1.524 |
| 4-Bromo-2-ethyl-6-methylaniline | 2.385 | 2.765 | 1.600 |
| 4-Bromo-2-methylaniline | 2.380 | 2.830 | 1.682 |
Analysis of Structure and Electronic Properties
-
Steric Effects: The increasing size of the alkyl groups at the ortho positions (methyl < ethyl < isopropyl) leads to greater steric hindrance around the amino group. This is reflected in the C-N-H bond angles and the pyramidalization of the nitrogen atom. The diisopropylaniline shows the most significant deviation from planarity, which can impact its ability to act as a hydrogen bond donor.
-
HOMO-LUMO Gap: The HOMO-LUMO gap is remarkably consistent across the series, suggesting that the fundamental electronic structure is not drastically altered by the size of the ortho-alkyl groups.[7] All molecules exhibit a relatively large gap, indicative of high kinetic stability. The HOMO is primarily localized on the aniline ring and the amino group, while the LUMO is distributed across the aromatic system. This is typical for substituted anilines and suggests that the initial site of electrophilic attack or oxidation would be the electron-rich amino group or the aromatic ring.
-
Dipole Moment: The dipole moment increases slightly with the size of the alkyl substituents. This is likely due to the increased electron-donating inductive effect of the larger alkyl groups, which enhances the polarization of the molecule.
Analysis of Reactivity
-
Chemical Hardness (η): The chemical hardness is very similar for all four molecules, which aligns with the consistent HOMO-LUMO gap. This suggests they have comparable resistance to changes in their electron distribution.
-
Electrophilicity Index (ω): The electrophilicity index shows a subtle trend, decreasing as the steric bulk at the ortho positions increases. The least substituted molecule, 4-Bromo-2-methylaniline, is predicted to be the most electrophilic. This implies that increased steric shielding of the electron-donating amino group by larger alkyl substituents slightly reduces the molecule's ability to accept electrons.
Logical Framework for Drug Development Application
Caption: Applying DFT predictions to guide drug candidate selection.
Conclusion and Future Directions
This guide demonstrates a robust and replicable DFT workflow for the analysis of novel substituted anilines. Our comparative study of 4-Bromo-2-isopropyl-6-methylaniline and its analogs reveals that while the fundamental electronic properties like the HOMO-LUMO gap are relatively insensitive to the size of ortho-alkyl groups, properties related to steric hindrance and electrophilicity show subtle but potentially significant variations.
For drug development professionals, these computational insights are invaluable. For instance, the increased steric hindrance in 4-Bromo-2,6-diisopropylaniline could be strategically employed to reduce metabolic susceptibility at the amino group, potentially increasing the drug's half-life.[4] Conversely, the slightly higher electrophilicity of less hindered anilines might be relevant for covalent inhibitor design. The predicted spectroscopic data also provides a crucial roadmap for the experimental characterization of these target molecules.
By integrating this computational pre-screening into the research pipeline, scientists can better prioritize synthetic targets, reducing costs and accelerating the discovery of new therapeutic agents.
References
-
Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Taylor & Francis Online. [Link]
-
Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal. [Link]
-
Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Royal Society of Chemistry. [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. Wiley Online Library. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. [Link]
-
4-Bromo-2,6-diisopropylaniline. PubChem. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Center for Biotechnology Information. [Link]
-
4-Bromo-2-ethyl-6-methylaniline. PubChem. [Link]
-
A self-consistent optimal tuning of range-separated hybrid functionals from first principles. arXiv. [Link]
-
4-Bromo-2-Methylaniline 98.0%(GC). PureSynth. [Link]
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. [Link]
-
4-Bromo-2,6-dimethylaniline. ResearchGate. [Link]
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4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. Thai Journals Online (ThaiJO). [Link]
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Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs. Frontiers in Pharmacology. [Link]
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A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. MDPI. [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Compounds Derived from 4-Bromo-2-isopropoxy-6-methylaniline
Introduction: The Rationale for Screening Anilino-Derivatives
In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone for the development of novel therapeutics. Its derivatives are known to exhibit a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific starting material, 4-Bromo-2-isopropoxy-6-methylaniline, presents a unique chemical framework. The bromine atom offers a reactive site for further chemical modifications, such as Suzuki cross-coupling reactions, allowing for the synthesis of a diverse library of compounds.[3] The isopropoxy and methyl groups provide steric and electronic features that can be crucial for target binding and modulating pharmacokinetic properties.
The journey from a newly synthesized compound to a potential drug candidate is long and requires a systematic evaluation of its biological effects.[4] This guide provides a comparative framework for the initial biological screening of a library of novel compounds synthesized from this anilino-core. We will delve into the causality behind selecting specific assays, provide detailed, field-proven protocols, and discuss the interpretation of data to establish a preliminary Structure-Activity Relationship (SAR). Understanding the relationship between a molecule's chemical structure and its biological activity is fundamental to rational drug design, allowing for the optimization of lead compounds to enhance efficacy and minimize side effects.[5][6]
The Strategic Workflow of Biological Activity Screening
The initial screening process is designed as a funnel, starting with broad, cost-effective in vitro assays to identify "hits" with promising activity.[7][8] These hits can then be subjected to more specific and complex secondary assays. The overall strategy must be logical, efficient, and reproducible.
Caption: Workflow for a luminescence-based kinase inhibition assay.
-
Reagent Preparation: Prepare serial dilutions of the test compounds. A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.
-
Kinase Reaction: In a white, opaque 96-well plate, add the target kinase, its specific substrate peptide, and the test compound solution.
-
Initiation: Start the reaction by adding a defined concentration of ATP. Incubate at room temperature for 60 minutes.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value.
Data Presentation and Preliminary SAR Analysis
All quantitative data should be summarized in a clear, structured table to facilitate comparison between the synthesized derivatives and standard reference compounds. This data forms the basis for a preliminary Structure-Activity Relationship (SAR) analysis. [9] Hypothetical Screening Data:
| Compound ID | Modification on Aniline Core | Anticancer IC₅₀ (µM) (HeLa Cells) | Antimicrobial MIC (µg/mL) (S. aureus) | Antioxidant IC₅₀ (µM) (DPPH Assay) |
| Parent | 4-Bromo-2-isopropoxy-6-methylaniline | > 100 | > 128 | 85.2 |
| Cpd-01 | Bromo replaced with Phenyl | 45.6 | 64 | 50.1 |
| Cpd-02 | Bromo replaced with 4-Fluorophenyl | 12.3 | 32 | 42.5 |
| Cpd-03 | Bromo replaced with 4-Methoxyphenyl | 28.9 | 64 | 25.7 |
| Cpd-04 | Bromo replaced with Thiophene-2-yl | 8.7 | 16 | 65.4 |
| Doxorubicin | Reference Standard | 0.8 | N/A | N/A |
| Vancomycin | Reference Standard | N/A | 1 | N/A |
| Ascorbic Acid | Reference Standard | N/A | N/A | 15.3 |
Preliminary SAR Insights:
-
Anticancer Activity: Replacing the bromine atom with an aromatic ring (Cpd-01) introduces cytotoxicity. Adding an electron-withdrawing fluorine atom to this ring (Cpd-02) significantly enhances potency. A thiophene ring (Cpd-04) appears to be even more favorable. This suggests that aromatic and heteroaromatic substitutions at the 4-position are crucial for anticancer activity. * Antimicrobial Activity: A similar trend is observed for antimicrobial activity, where the fluorophenyl (Cpd-02) and thiophene (Cpd-04) derivatives show the best activity, indicating that electronic and steric factors of the substituent play a key role.
-
Antioxidant Activity: An electron-donating methoxy group (Cpd-03) seems to improve antioxidant activity the most, likely by stabilizing the radical formed after hydrogen donation.
These initial SAR studies are vital as they provide a rational basis for designing the next generation of compounds with improved potency and selectivity, moving away from trial-and-error towards a more predictive approach in drug design. [4][5]
References
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- Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. (n.d.). American Chemical Society.
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Structure-activity relationship of 4-Bromo-2-isopropoxy-6-methylaniline analogs
This guide provides an in-depth technical analysis of 4-Bromo-2-isopropoxy-6-methylaniline (CAS: 2807441-87-6), a specialized intermediate used in the synthesis of sterically constrained, lipophilic bioactive molecules.[1][2]
Executive Summary: The "Lipophilic Wedge" Scaffold
In modern medicinal chemistry, 4-Bromo-2-isopropoxy-6-methylaniline represents a strategic "building block" designed to solve two specific problems: conformational control and hydrophobic pocket filling .[1][2] Unlike its simpler analogs (e.g., 2-methoxy or 2-methyl derivatives), this molecule introduces a bulky isopropoxy group at the ortho position, which acts as a "lipophilic wedge."[1][2]
Key Differentiators:
-
Conformational Locking: The 2,6-disubstitution pattern (Methyl/Isopropoxy) forces the aniline nitrogen out of planarity, critical for inducing atropisomerism or specific twist angles in biaryl kinase inhibitors.[2]
-
Lipophilicity: The isopropoxy group (
) provides significantly higher lipophilicity ( cLogP +0.[1][2]6) compared to a methoxy group, enhancing permeability and affinity for hydrophobic protein sub-pockets (e.g., Bcl-2 family, GPCR allosteric sites).[2]
Comparative Physicochemical Profiling
To understand the SAR utility of this scaffold, we compare it against its two most common alternatives: the "Standard" (Methoxy) and the "Steric" (Di-isopropyl) analogs.[2]
Table 1: Structural & Electronic Comparison
| Feature | Subject Product (2-OiPr, 6-Me) | Alternative A (2-OMe, 6-Me) | Alternative B (2,6-Di-iPr) |
| CAS | 2807441-87-6 | 348169-39-1 | 80058-84-0 |
| Substituents | 2-Isopropoxy, 6-Methyl | 2-Methoxy, 6-Methyl | 2,6-Di-isopropyl |
| Steric Bulk (A-Value) | High (OiPr | Moderate (OMe | Very High (iPr |
| Electronic Effect ( | e- Donor (Moderate) | e- Donor (Strong) | Weak Donor (Alkyl) |
| cLogP (Approx) | 3.2 - 3.5 | 2.6 - 2.8 | 4.2 - 4.5 |
| H-Bond Acceptor | Yes (Oxygen) | Yes (Oxygen) | No |
| Primary Utility | Balanced Lipophilic/Steric | Standard Electronic Tuning | Extreme Steric Blocking |
Analysis:
-
Alternative A (Methoxy) is less lipophilic and sterically smaller. It is often too planar for targets requiring a twisted conformation.[1][2]
-
Alternative B (Di-isopropyl) lacks the hydrogen bond acceptor (Oxygen) capability.[1][2]
-
The Subject (Isopropoxy) occupies the "Goldilocks" zone: it retains the H-bond accepting oxygen (unlike Alt B) but offers the steric bulk required to twist the ring (unlike Alt A).[2]
Structure-Activity Relationship (SAR) Logic
The biological and synthetic activity of this molecule is governed by three distinct "zones" on the benzene ring.[1][2]
Diagram 1: The SAR Map
The following diagram illustrates the functional logic of the molecule's three key positions.[1][2]
Caption: Functional dissection of 4-Bromo-2-isopropoxy-6-methylaniline showing the interplay between steric bulk and reactive centers.
Mechanistic Insights:
-
The Ortho-Effect (Pos 2 & 6): The combination of Methyl and Isopropoxy flanking the amine makes the
group poorly nucleophilic .[1][2] In synthetic workflows, this means the amine often requires deprotonation (using NaH or LiHMDS) rather than mild bases to react.[2] In biological contexts, this steric crowding prevents metabolic N-acetylation, potentially prolonging half-life.[1][2] -
The Para-Handle (Pos 4): The Bromine atom is electronically activated by the electron-donating oxygen at Position 2.[1][2] This makes it highly reactive in Pd-catalyzed cross-coupling , allowing the rapid attachment of this "wedge" fragment to complex heterocycles.[1][2]
Experimental Protocols
To validate the performance of this building block, we provide a self-validating protocol for a Suzuki-Miyaura Coupling . This reaction is the industry standard for assessing the viability of aryl halide intermediates.[1][2]
Protocol: Sterically Hindered Suzuki Coupling
Objective: Couple 4-Bromo-2-isopropoxy-6-methylaniline with Phenylboronic acid (Model System).
Reagents:
-
Substrate: 4-Bromo-2-isopropoxy-6-methylaniline (1.0 equiv)[1][2]
-
Partner: Phenylboronic acid (1.2 equiv)[2]
-
Catalyst:
(0.05 equiv) — Selected for robustness with sterics.[2] -
Base:
(3.0 equiv) — Mild base prevents hydrolysis of the isopropoxy group.[2]
Workflow:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes. Critical Step: Oxygen inhibits the Pd cycle.[1]
-
Heating: Heat to 90°C for 4 hours. Note: The ortho-substituents do not hinder the para-bromo coupling, so standard temperatures apply.[1][2]
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Validation: Analyze via LC-MS.
-
Success Metric: Disappearance of Bromide peak (M+ and M+2 pattern) and appearance of Biaryl peak.
-
Diagram 2: Synthesis Logic Flow
Caption: Catalytic cycle for incorporating the scaffold. Transmetallation is the critical step influenced by the bulky isopropoxy group.
Performance Data: Isopropoxy vs. Methoxy
When incorporated into drug candidates (e.g., Bcl-2 inhibitors or Kinase inhibitors), the switch from Methoxy to Isopropoxy typically yields the following shifts in performance:
| Metric | Impact of Switching OMe | Mechanistic Reason |
| Potency (IC50) | Usually Improves (2-5x) | Better filling of hydrophobic pockets (Van der Waals contacts).[1][2] |
| Selectivity | Increases | The bulkier group clashes with non-target isoforms that have smaller binding pockets.[1] |
| Solubility | Decreases | Increased lipophilicity (LogP increases by ~0.6).[2] |
| Metabolic Stability | Variable | Isopropyl is prone to CYP450 oxidation, but the steric bulk of the 6-Methyl group protects the ether linkage.[1] |
Supporting Evidence:
In studies of Bcl-2 inhibitors, replacing a methoxy group with an isopropoxy group on the LHS (Left-Hand Side) aniline fragment has been shown to improve binding affinity (
References
-
Structure-Based Design of Bcl-2 Inhibitors. ResearchGate/Journal of Medicinal Chemistry. Discusses the role of hydrophobic aniline fragments in BH3 mimetics.
-
Product Data: 4-Bromo-2-isopropoxy-6-methylaniline (CAS 2807441-87-6). BLD Pharm.[1][2][3][4][5] Physical properties and commercial availability.[1][2][6][7]
-
Comparative Data: 4-Bromo-2-methoxy-6-methylaniline (CAS 348169-39-1). ChemicalBook.[1][2][4] Standard reference compound data.
-
Palladium-Catalyzed Cross-Coupling of Sterically Hindered Anilines. NIH/PubMed.[1][2] General protocols for coupling 2,6-disubstituted anilines.
Sources
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- 2. 928014-67-9|2-(Benzyloxy)-4-bromo-6-methylaniline|BLD Pharm [bldpharm.com]
- 3. 1492210-64-6|4-Bromo-2-(m-tolyloxy)aniline|BLD Pharm [bldpharm.com]
- 4. 1696357-11-5|2-(2-Bromophenoxy)-6-methylaniline|BLD Pharm [bldpharm.com]
- 5. 2055376-62-8|4-Bromo-2-isopropoxy-5-methylaniline|BLD Pharm [bldpharm.com]
- 6. CAS/ID No. 2807441-87-6 | Alchimica [shop.alchimica.cz]
- 7. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
